5-[(Dimethylamino)methyl]-2-fluoroaniline
Description
Structure
3D Structure
Properties
CAS No. |
760945-13-9 |
|---|---|
Molecular Formula |
C9H13FN2 |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-2-fluoroaniline |
InChI |
InChI=1S/C9H13FN2/c1-12(2)6-7-3-4-8(10)9(11)5-7/h3-5H,6,11H2,1-2H3 |
InChI Key |
QMSAJQRVGFJJFF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)F)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Synthesis Guide: 5-[(Dimethylamino)methyl]-2-fluoroaniline
The following technical guide details the synthesis of 5-[(Dimethylamino)methyl]-2-fluoroaniline (also known as 3-amino-4-fluorobenzyl-dimethylamine). This guide is structured for research and development scientists, focusing on scalable, high-fidelity chemical transformations.[1][2]
Executive Summary
Target Molecule: this compound CAS Registry Number: 263018-09-5 (as dihydrochloride salt derivative ref) Molecular Formula: C₉H₁₃FN₂ Molecular Weight: 168.21 g/mol Primary Application: Key intermediate in the synthesis of kinase inhibitors (e.g., CDK4/6 inhibitors) and somatostatin analogs.[1][2]
This protocol outlines a robust two-step synthesis starting from commercially available 3-nitro-4-fluorobenzaldehyde .[1][2] The pathway prioritizes regiochemical integrity, specifically preserving the labile carbon-fluorine bond during the reduction of the nitro group.[1][2]
Retrosynthetic Analysis
The most efficient disconnection relies on the stability of the benzyl-nitrogen bond.[1][2] We approach the target via a Reductive Amination followed by a chemoselective Nitro Reduction .[1][2]
Figure 1: Retrosynthetic logic flow ensuring preservation of the C-F bond.
Experimental Protocols
Stage 1: Reductive Amination
Objective: Functionalization of the C-5 position via reductive alkylation.[1][2] Reaction Type: Nucleophilic Addition-Elimination followed by Hydride Transfer.[1][2]
Materials & Stoichiometry
| Component | Equiv.[1][2][3] | Role |
| 3-Nitro-4-fluorobenzaldehyde | 1.0 | Limiting Reagent |
| Dimethylamine (2.0M in THF) | 1.5 | Nucleophile |
| Sodium Triacetoxyborohydride (STAB) | 1.4 | Reducing Agent |
| Acetic Acid (AcOH) | 1.0 | Catalyst (pH adjustment) |
| 1,2-Dichloroethane (DCE) | 10 V | Solvent |
Step-by-Step Methodology
-
Imine Formation: Charge a reaction vessel with 3-nitro-4-fluorobenzaldehyde and DCE. Add Dimethylamine solution followed by Acetic Acid.[1][2][4] Stir at 20–25°C for 1 hour to allow the equilibrium formation of the iminium ion.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 30 minutes.
-
Reaction Monitoring: Warm to room temperature and stir for 12–16 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM) or LC-MS.[1][2]
-
Workup: Quench with saturated aqueous NaHCO₃ (pH 8–9). Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Purification: The crude tertiary amine is typically pure enough (>95%) for the next step.[2] If necessary, purify via flash chromatography (DCM/MeOH 95:5).
Stage 2: Chemoselective Nitro Reduction
Objective: Reduction of the nitro group to the primary aniline without defluorination.[1][2] Critical Parameter: Avoid harsh catalytic hydrogenation conditions that could cleave the C-F bond (hydrodefluorination).
Method A: Catalytic Hydrogenation (High Purity)
Recommended for gram-scale synthesis where metal contamination must be minimized.[1][2]
-
Preparation: Dissolve the Stage 1 intermediate in Methanol (10 V).
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Safety: Add catalyst under an inert nitrogen atmosphere to prevent ignition of methanol vapors.[1]
-
-
Hydrogenation: Purge with H₂ gas (balloon pressure or 1 atm). Stir vigorously at 20°C for 4–6 hours .
-
Isolation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to yield This compound .
Method B: Iron/Ammonium Chloride (Robust Scale-Up)
Recommended for multi-gram/kilo scale to strictly prevent defluorination.[1][2]
-
Setup: Suspend Iron powder (5.0 eq) and NH₄Cl (5.0 eq) in Ethanol/Water (4:1 ratio). Heat to reflux (80°C) for 30 minutes to activate the iron surface.
-
Addition: Add the Stage 1 intermediate (dissolved in minimal EtOH) dropwise to the refluxing suspension.
-
Reaction: Reflux for 2–4 hours. The reaction is complete when the yellow nitro compound converts to a colorless/pale brown amine.[1][2]
-
Workup: Cool and filter through Celite. Adjust filtrate pH to >10 with NaOH to free the amine base.[1][2] Extract with Ethyl Acetate.[1][2][4][5][6][7]
Analytical Validation
The following data corresponds to the dihydrochloride salt form, often isolated for stability [1].
¹H NMR (300 MHz, DMSO-d₆):
-
δ 4.21 ppm: Doublet, J=5.1 Hz (2H, Benzylic -CH ₂-N)
Key Diagnostic Signals:
-
Disappearance of the aldehyde proton (~10 ppm) confirms Step 1 completion.[1][2]
-
Upfield shift of aromatic protons and appearance of broad aniline NH₂ (~5.0 ppm in free base) confirms Step 2.[1][2]
Process Workflow & Safety
The synthesis involves handling fluorinated aromatics and reducing agents.[1][2]
Figure 2: Operational workflow for the synthesis of the target aniline.
Safety Criticals:
-
Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with protic solvents; ensure adequate venting.[2]
-
Fluorinated Anilines: Potential skin sensitizers and toxic by ingestion.[1][2] Handle in a fume hood with nitrile gloves.[1]
References
-
Preparation of somatostatin analogs. Source: US Patent Application 2006/0223826A1.[1][2] Context: Describes the synthesis and isolation of (3-amino-4-fluorobenzyl)dimethylamine dihydrochloride (Compound 1079). URL:
-
Process for preparing 2-fluoro-5-nitroaniline. Source: European Patent EP0127079A1.[1][2] Context: Establishes the stability of the 2-fluoro-5-nitro motif under reduction conditions. URL:
-
Reductive Amination with Sodium Triacetoxyborohydride. Source: Abdel-Magid, A. F., et al. Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1][2] Context: Foundational methodology for the reductive amination protocol used in Step 1. URL:[Link][1][2]
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- 3. esslabshop.com [esslabshop.com]
- 4. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 5. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 6. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]
- 7. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
5-[(Dimethylamino)methyl]-2-fluoroaniline chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 5-[(Dimethylamino)methyl]-2-fluoroaniline , a specialized intermediate used in the development of kinase inhibitors and other pharmaceutical agents.
Executive Summary
This compound (also known as 3-amino-4-fluoro-N,N-dimethylbenzylamine ) is a bifunctional building block characterized by an electron-withdrawing fluorine atom ortho to a primary aniline amine, and a basic dimethylamino group at the meta position (linked via a methylene bridge).
This molecule serves as a critical "solubilizing fragment" in medicinal chemistry. The primary aniline function acts as the attachment point for scaffolds (e.g., quinazolines, pyrimidines) in kinase inhibitors (EGFR, ALK), while the pendant dimethylamino group improves the physicochemical properties (solubility, pKa) of the final drug candidate, often interacting with solvent-exposed regions of the target protein.
Physicochemical Profile
The molecule exhibits dual basicity due to the presence of two distinct nitrogen centers: the aromatic aniline and the aliphatic tertiary amine.
| Property | Value / Description |
| Systematic Name | This compound |
| Alternative Name | 3-Amino-4-fluoro-N,N-dimethylbenzylamine |
| Molecular Formula | C₉H₁₃FN₂ |
| Molecular Weight | 168.21 g/mol |
| Physical State | Viscous oil or low-melting solid (Free base); Crystalline solid (HCl salt) |
| Solubility | Soluble in DMSO, Methanol, DCM; HCl salt soluble in Water |
| pKa (Calculated) | N1 (Aniline): ~3.5 – 4.0 (Decreased by ortho-F) N2 (Tertiary): ~9.2 – 9.8 (Typical benzylamine) |
| LogP (Predicted) | ~1.2 (Lipophilic, but ionizable at physiological pH) |
| H-Bond Donors | 1 (–NH₂) |
| H-Bond Acceptors | 2 (–NH₂, –N(CH₃)₂) |
Structural Analysis & Reactivity
-
Fluorine Effect: The fluorine atom at position 2 exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the primary aniline nitrogen (position 1). This requires optimized conditions (e.g., higher temperature, catalysts) for coupling reactions compared to non-fluorinated anilines.
-
Basic Tail: The dimethylamino group at position 5 is a "spectator" base during aniline coupling but dictates the solubility and salt-forming properties of the final molecule. It is protonated at physiological pH, aiding in lysosomal trapping and solubility.
Synthetic Pathways
The synthesis typically proceeds via the reduction of a nitro precursor. The choice of route depends on the availability of starting materials (benzoic acid vs. benzyl halide).
Route A: From 4-Fluoro-3-nitrobenzoic Acid (Scalable)
This route avoids the handling of potentially unstable benzyl halides.
-
Amide Formation: Activation of 4-fluoro-3-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with dimethylamine .
-
Amide Reduction: Reduction of the resulting amide using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF to yield the benzylamine.
-
Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) of the nitro group to the aniline.
Route B: From 4-Fluoro-3-nitrobenzyl Bromide (Direct)
This route is shorter but requires handling of a lachrymator (benzyl bromide).
-
Nucleophilic Substitution: Reaction of 4-fluoro-3-nitrobenzyl bromide with excess dimethylamine in THF or DMF.
-
Nitro Reduction: Hydrogenation of the intermediate (4-fluoro-3-nitrobenzyl)dimethylamine .
Experimental Workflow Visualization (Graphviz)
Caption: Synthetic pathways for this compound via amide reduction (main) or alkylation (alternative).
Applications in Drug Development
This aniline is a "privileged structure" for designing Type I and Type II kinase inhibitors.
Kinase Inhibitor Scaffolds (EGFR/ALK)
The molecule is used to introduce a solubilizing moiety into the "solvent front" region of the ATP-binding pocket.
-
Mechanism: The aniline nitrogen forms a hydrogen bond with the hinge region (often via a pyrimidine or quinazoline scaffold).
-
Solubility: The dimethylamino tail extends into the solvent, improving oral bioavailability and preventing aggregation.
-
Example Class: It functions similarly to the solubilizing tails found in drugs like Gefitinib or Afatinib (though Afatinib uses a different linker, the principle of a basic amine tail is identical).
Somatostatin Analogs
Patent literature cites the use of (3-amino-4-fluorobenzyl)dimethylamine (a synonym) as an intermediate in the synthesis of somatostatin receptor modulators, where the basic amine mimics lysine residues or interacts with negatively charged pockets in the receptor [1].
Analytics & Characterization
For quality control, the following analytical data is standard for the dihydrochloride salt form (more stable than the free base).
NMR Spectroscopy (Dihydrochloride Salt)
-
Solvent: DMSO-d₆
-
¹H NMR (300 MHz):
-
δ 2.66 ppm (d, J = 4.6 Hz, 6H): –N(CH₃)₂ (Dimethyl protons, doublet due to coupling with H⁺ in salt form).
-
δ 4.21 ppm (d, J = 5.1 Hz, 2H): Ar–CH₂–N (Benzylic protons).
-
δ 7.20–7.38 ppm (m, 3H): Ar–H (Aromatic protons).
-
Note: The broad singlets for NH₂ and HCl protons may vary depending on water content and exchange rates [1].
-
HPLC Method (Generic)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Aromatic ring absorption).
Safety & Handling
-
Hazards: Like most anilines, this compound is likely toxic by inhalation, ingestion, and skin contact.[1] It may cause methemoglobinemia. The fluorinated nature adds potential lipophilicity, increasing skin absorption.
-
Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The free base is prone to oxidation (darkening) over time; the hydrochloride salt is stable at room temperature.
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
References
-
US Patent 2006/0223826 A1. Somatostatin Agonists and Antagonists. Reference Example 202: Preparation of (3-amino-4-fluorobenzyl)dimethylamine dihydrochloride.
-
PubChem Compound Summary. 2-Fluoro-5-methylaniline Derivatives (Analogous Chemistry).
Sources
A Technical Guide to 5-[(Dimethylamino)methyl]-2-fluoroaniline: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-[(Dimethylamino)methyl]-2-fluoroaniline is a strategically designed chemical intermediate poised for significant applications in medicinal chemistry. This guide provides an in-depth analysis of its structural components, potential synthetic utility, and, most importantly, its prospective applications in the discovery of novel therapeutics. By examining the roles of its constituent moieties—the 2-fluoroaniline core and the basic (dimethylamino)methyl side chain—we delineate a roadmap for its use as a scaffold in developing targeted therapies, particularly in oncology and neurology. This document serves as a technical resource, offering detailed protocols and workflows to empower researchers in leveraging this compound's unique chemical attributes.
Introduction to a Privileged Scaffold: this compound
The design of novel small-molecule therapeutics often relies on the use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets. This compound is a compound that embodies this principle through the strategic combination of two key pharmacophoric features: a fluoroaniline ring and a basic dimethylamino side chain. While direct research on this specific molecule is not extensively published, its constituent parts are well-represented in a multitude of clinically relevant compounds.
1.1 The Fluoroaniline Motif: A Cornerstone of Modern Medicinal Chemistry The inclusion of fluorine in drug candidates is a widely adopted strategy to enhance pharmacological properties.[1][2] The 2-fluoroaniline core of the title compound imparts several potential advantages:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the compound's half-life in the body.[3][4]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can modulate the acidity of the aniline amine and lead to favorable interactions, such as hydrogen bonds or dipole interactions, with protein targets.[2][5]
-
Modulated Lipophilicity: Strategic fluorination can fine-tune a molecule's lipophilicity, which is critical for controlling its absorption, distribution, metabolism, and excretion (ADME) profile, including penetration of the blood-brain barrier.[2]
Fluoroaniline derivatives are integral components of numerous pharmaceuticals, especially in the development of kinase inhibitors for oncology.[6][7]
1.2 The (Dimethylamino)methyl Group: A Key Modulator of Physicochemical Properties The basic tertiary amine provided by the (dimethylamino)methyl group is a common feature in many approved drugs.[8] Its inclusion offers several benefits:
-
Aqueous Solubility: As a weak base, the dimethylamino group can be protonated at physiological pH, forming a salt and significantly increasing the molecule's solubility in water.[8] This is a critical factor for bioavailability and formulation.
-
Receptor Interaction: The basic nitrogen can act as a hydrogen bond acceptor or participate in ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site.
-
CNS Penetration: For drugs targeting the central nervous system, a basic amine can facilitate passage across the blood-brain barrier.[8]
The combination of these two motifs in this compound creates a versatile building block with pre-engineered drug-like properties.
1.3 Chemical and Physical Properties While extensive experimental data is not publicly available, the key properties of this compound (CAS: 1242156-35-8) can be summarized as follows:
| Property | Value |
| CAS Number | 1242156-35-8 |
| Molecular Formula | C₉H₁₃FN₂ |
| Molecular Weight | 168.21 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not determined |
| Solubility | Expected to be soluble in organic solvents and acidic aqueous solutions |
Synthetic Pathways and Characterization
The synthesis of this compound can be approached through established organic chemistry reactions. A plausible and efficient route involves the Mannich reaction, a cornerstone of amine synthesis.
2.1 Retrosynthetic Analysis and Proposed Synthesis A logical retrosynthetic approach would disconnect the (dimethylamino)methyl group, pointing to 2-fluoroaniline as the starting material. The synthesis can be achieved via an electrophilic aromatic substitution, specifically a Mannich-type reaction.
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- 5. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sparrow-chemical.com [sparrow-chemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
Technical Deep Dive: 5-[(Dimethylamino)methyl]-2-fluoroaniline
The following technical guide details the structural utility, synthesis, and pharmacological applications of 5-[(Dimethylamino)methyl]-2-fluoroaniline , a specialized fluorinated building block used in the design of targeted small-molecule inhibitors.
Strategic Applications in Medicinal Chemistry & Drug Design
Executive Summary
This compound (also referred to as 3-Amino-4-fluorobenzyl-N,N-dimethylamine ) is a "privileged scaffold" intermediate used in the synthesis of high-affinity ligands for GPCRs (e.g., Somatostatin receptors) and enzymes (e.g., PARP, KARS).
Its value in drug development stems from its trifunctional nature:
-
Primary Aniline (-NH₂): Serves as the nucleophilic "handle" for coupling to core drug scaffolds (heterocycles) via amide or urea linkages.
-
Ortho-Fluorine (-F): Provides metabolic stability by blocking the oxidation of the aromatic ring and induces specific conformational preferences via electronic repulsion.
-
Meta-(Dimethylamino)methyl Group (-CH₂N(CH₃)₂): Acts as a solubility-enhancing moiety and a basic center capable of forming critical salt bridges with aspartate/glutamate residues in target binding pockets.
Chemical Profile & Structural Logic
| Property | Specification | Drug Design Significance |
| IUPAC Name | This compound | Unambiguous chemical identity. |
| Common Ref. | (3-Amino-4-fluorobenzyl)dimethylamine | Often listed in patent literature under this benzylamine nomenclature. |
| Molecular Formula | C₉H₁₃FN₂ | Low molecular weight (MW ~168.2 Da) allows for efficient "Fragment-Based Drug Design" (FBDD). |
| Basicity (pKa) | ~9.0 (Tertiary amine) | Protonated at physiological pH; improves aqueous solubility and lysosomal trapping. |
| Electronic Effect | Fluorine (EWG) | Reduces the nucleophilicity of the aniline nitrogen slightly, requiring optimized coupling conditions (e.g., HATU/HOAt). |
Structural-Activity Relationship (SAR) Mechanics
-
The "Ortho-Fluoro" Effect: The fluorine atom at position 2 is not merely a substituent; it lowers the pKa of the aniline (making it less prone to oxidation) and can lock the conformation of the final drug molecule through intramolecular hydrogen bonding or dipole-dipole interactions with the amide carbonyl formed after coupling.
-
The Solubilizing Tail: The dimethylaminomethyl group is a classic medicinal chemistry "fix" for lipophilic scaffolds. By introducing a basic nitrogen, it increases the logD at pH 7.4, enhancing bioavailability without significantly altering the steric footprint of the aromatic ring.
Mechanism of Action: Pharmacological Context
While the molecule itself is an intermediate, its "Mechanism of Action" is defined by the role it plays within the final active pharmaceutical ingredient (API). It is prominently featured in the synthesis of Somatostatin Receptor Agonists and DNA Repair Inhibitors .
Case Study A: Somatostatin Receptor (SSTR) Modulation
In the development of non-peptide peptidomimetics for neuroendocrine tumors, this aniline fragment mimics the Tryptophan-Lysine pharmacophore found in native Somatostatin.
-
Mechanism: The aromatic ring pi-stacks with residues in the SSTR binding pocket (e.g., Phe residues), while the protonated dimethylamine mimics the Lysine side chain, forming an ionic bond with conserved Aspartic Acid residues (e.g., Asp122 in SSTR2).
-
Therapeutic Outcome: Inhibition of Growth Hormone (GH) secretion and suppression of tumor cell proliferation.
Case Study B: Targeted Enzyme Inhibitors (PARP/KARS)
Recent patent literature (e.g., WO 2021/005586) identifies this moiety in prodrugs targeting Lysyl-tRNA Synthetase (KARS) , activated by the enzyme AKR1C3 .
-
Mechanism: The aniline is coupled to a warhead. In hypoxic tumor environments, AKR1C3 reduces the scaffold, releasing the active inhibitor. The this compound fragment ensures the inhibitor remains sequestered in the acidic tumor microenvironment due to ion trapping of the basic amine.
Experimental Protocols
Protocol A: Synthesis of the Intermediate
Rationale: Commercial supplies can be impure. In-house synthesis ensures the integrity of the dimethylamine group.
Reaction: Reductive Amination of 3-Amino-4-fluorobenzaldehyde (or protected precursor).
-
Reagents: 3-Amino-4-fluorobenzaldehyde, Dimethylamine (2.0 M in THF), Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM.
-
Step-by-Step:
-
Dissolve 3-Amino-4-fluorobenzaldehyde (1.0 eq) in dry DCM under N₂.
-
Add Dimethylamine (1.5 eq) and Acetic Acid (1.0 eq). Stir for 30 min to form the imine/iminium species.
-
Cool to 0°C. Add STAB (1.5 eq) portion-wise.
-
Warm to RT and stir for 4-16 hours. Monitor by LC-MS (Target M+H = 169.1).
-
Quench: Add sat. NaHCO₃. Extract with DCM (3x).
-
Purification: The product is highly polar/basic. Use Amine-functionalized Silica or run Flash Chromatography with DCM/MeOH/NH₄OH (90:10:1).
-
Protocol B: Amide Coupling (General Drug Synthesis)
Rationale: The 2-fluoro group deactivates the aniline nitrogen. Standard EDC coupling may fail.
-
Activation: Dissolve the Carboxylic Acid Scaffold (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.
-
Coupling: Add This compound (1.1 eq).
-
Conditions: Heat to 50-60°C if steric hindrance is high.
-
Validation: Check for the disappearance of the aniline peak (HPLC).
Visualization of Mechanism & Workflow
Diagram 1: Synthesis & Application Workflow
This flow illustrates the conversion of the aldehyde precursor to the aniline and its subsequent coupling to a drug scaffold.
Caption: Synthetic pathway from aldehyde precursor to final bioactive drug conjugate via reductive amination and amide coupling.
Diagram 2: Pharmacophore Binding Interaction (SSTR Model)
This diagram visualizes how the specific functional groups of the aniline interaction with a theoretical receptor binding pocket.
Caption: Molecular interaction map showing the critical salt bridge formed by the dimethylamine tail and metabolic protection by the fluorine atom.
References
-
US Patent 2006/0223826 A1 . Somatostatin agonists/antagonists.[1] (Describes the synthesis of (3-amino-4-fluorobenzyl)dimethylamine as Reference Example 202).
-
WO Patent 2021/005586 A1 . Tricyclic AKR1C3 Dependent KARS Inhibitors. (Details the use of the fluorobenzyl-amine moiety in hypoxia-activated prodrugs).
-
European Patent EP 2120579 B1 . Inhibitors of Poly(ADP-ribose)polymerase (PARP). (Lists analogs containing the 3-amino-4-fluorobenzyl scaffold).
-
Meanwell, N. A. (2018) . Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for the "Ortho-Fluoro" effect).
Sources
Understanding the Compound: Hazard Identification and Toxicological Profile
An In-depth Technical Guide to the Safe Handling of 5-[(Dimethylamino)methyl]-2-fluoroaniline
This guide provides comprehensive safety and handling protocols for this compound (CAS No. 1027173-74-7), a compound utilized in research and development settings. Due to the limited availability of specific safety data for this exact molecule, this document synthesizes information from authoritative sources on structurally similar substituted anilines, particularly fluoroanilines and N-alkylanilines. The fundamental principles of handling aromatic amines form the basis of these recommendations, ensuring a robust framework for laboratory safety.
This compound belongs to the substituted aniline class of chemicals. The aniline backbone is a known toxicophore, and its derivatives are often associated with significant health hazards. The presence of a fluorine atom and a dimethylaminomethyl group modifies the molecule's reactivity and metabolic profile, but the core aniline-related risks remain.
GHS Hazard Classification (Inferred)
Based on data from structurally related fluoroanilines and N-alkylanilines, this compound should be handled as a substance with the following potential GHS classifications[1][2]:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Core Toxicological Concerns
The primary toxicological concern associated with anilines is methemoglobinemia .[3][4] Aniline and its derivatives can oxidize the iron in hemoglobin from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), forming methemoglobin, which is incapable of transporting oxygen.
Symptoms of Methemoglobinemia Include: [3][4][5]
-
Bluish tint to the skin, lips, and fingernails (cyanosis)
-
Headache, dizziness, and weakness
-
Nausea and drowsiness
-
In severe cases, unconsciousness, cardiac arrhythmia, and death
Absorption can occur through inhalation of vapors, ingestion, or, significantly, through skin contact.[5][6] The liquid form can be readily absorbed through the skin, leading to systemic toxicity.[5] Additionally, compounds in this class are often treated as suspected carcinogens or mutagens.[1]
Laboratory Safety and Exposure Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.
Engineering Controls
All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6] The laboratory must be equipped with easily accessible safety showers and eyewash stations.[6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and most critical barrier between the researcher and the chemical.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or neoprene gloves.[6] | Inspect gloves for tears or holes before each use. For prolonged contact, consider double-gloving. Wash hands thoroughly after removing gloves. |
| Eye & Face Protection | Tight-fitting safety goggles and a face shield.[8][9] | Goggles are essential to prevent splashes from reaching the eyes. A face shield provides an additional layer of protection for the entire face. |
| Skin & Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. | Wear appropriate protective clothing to prevent skin exposure.[10] Contaminated clothing must be removed immediately and decontaminated before reuse.[8][9] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | A respirator should be used if there is a risk of exceeding exposure limits, such as during a large spill or when engineering controls are not sufficient.[11] |
Standard Operating Procedures: Handling and Storage
Adherence to strict protocols is essential to mitigate risks during routine laboratory operations.[7]
Safe Handling Workflow
The following diagram outlines the essential steps for safely handling this compound.
Caption: Step-by-step workflow for responding to a chemical spill.
Do not allow spilled material to enter drains or waterways. For large spills, evacuate the area and contact institutional environmental health and safety personnel. [6]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [9]* Specific Hazards: Combustion may produce highly toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride. [9]Vapors may be heavier than air and can travel to a source of ignition. * Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. [9]
Disposal Considerations
Chemical waste must be managed in compliance with all applicable regulations.
-
Classification: This material should be treated as hazardous waste.
-
Procedure: Dispose of the contents and container in accordance with local, regional, and national regulations. [8]Do not dispose of it via household waste or sewer systems. Contact a licensed professional waste disposal service.
References
- TCI AMERICA. (2018, July 06).
- Sigma-Aldrich. (2025, November 06).
- AK Scientific, Inc.
- Fisher Scientific. (2025, December 18).
- Rutgers University.
- Fisher Scientific. (2011, March 15).
- Fisher Scientific.
- Fluorochem. Product Page: 2-Fluoro-5,N-dimethylaniline.
- ECHEMI.
- Covestro Solution Center. (2012, August 22).
- ThermoFisher Scientific. (2010, January 07).
- MilliporeSigma. (2024, September 07).
- Tokyo Chemical Industry. (2025, July 07).
- National Institutes of Health (NIH), PubChem. 2-Fluoro-5-methylaniline.
- MilliporeSigma. (2025, September 22).
- Sigma-Aldrich. Product Page: 5-Fluoro-2-methylaniline.
- CAMEO Chemicals. 2-FLUOROANILINE.
- AGT. (2024, July 08). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- Loba Chemie.
- Fisher Scientific. Safety Data Sheet: Benzenamine, 4-fluoro-2-methyl-.
- National Center for Biotechnology Information (NCBI). Aniline Acute Exposure Guideline Levels.
- Fisher Scientific. (2023, September 22).
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- Argese, E., et al. (2002). Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships. Biochimica et Biophysica Acta.
- Cheméo. Chemical Properties of 2-Fluoro-5-methylaniline (CAS 452-84-6).
- UNECE. (2024). Deletion of the entry UN 2941 Fluoroanilines.
- Haz-Map. 2-Fluoroaniline - Hazardous Agents.
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- 11. fishersci.com [fishersci.com]
The Fluorine Frontier: A Technical Guide to the Discovery and Synthesis of Substituted Fluoroanilines
Part 1: The Chemical Imperative
Why Substituted Fluoroanilines? In the high-stakes arena of modern drug discovery, substituted fluoroanilines are not merely intermediates; they are precision tools for molecular tuning.[1] The introduction of a fluorine atom onto an aniline scaffold fundamentally alters the physicochemical landscape of the molecule through three distinct mechanisms, often referred to as the "Fluorine Effect":
-
Electronic Modulation (pKa Shift): Fluorine is the most electronegative element (3.98 Pauling scale). When substituted on an aniline ring, it inductively withdraws electron density, significantly lowering the pKa of the amino group. For instance, while aniline has a pKa of ~4.6, 2-fluoroaniline drops to ~4.4, and 4-fluoroaniline to ~4.6 (resonance effects compete with induction here). This modulation is critical for optimizing membrane permeability and reducing lysosomal trapping of basic drugs.
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is chemically inert and resistant to oxidative metabolism by Cytochrome P450 enzymes. Substituting a hydrogen with fluorine at a metabolically labile site (para-oxidation blocking) extends the half-life (
) of the drug candidate. -
Lipophilicity & Conformation: Fluorine acts as a bioisostere for hydrogen but with a larger van der Waals radius (1.47 Å vs 1.20 Å). This subtle steric bulk can lock conformations (the "gauche effect") and increase lipophilicity (
), enhancing binding affinity to hydrophobic pockets in target proteins (e.g., Kinases).
Part 2: Historical & Industrial Evolution
The history of fluoroaniline synthesis is a timeline of overcoming the high energy barrier of C-F bond formation.
Era 1: The Balz-Schiemann Breakthrough (1927)
Before 1927, introducing fluorine into an aromatic ring was hazardous and low-yielding. Günther Balz and Günther Schiemann revolutionized this by discovering that aryldiazonium tetrafluoroborates were thermally stable enough to be isolated and then decomposed to yield aryl fluorides.[2]
-
Mechanism: Aniline
Diazonium Salt ( ) Thermal Decomposition Aryl Fluoride ( ) + + . -
Limitation: While excellent for laboratory scale, the thermal decomposition is exothermic and releases massive amounts of gas, posing severe explosion risks at industrial scales.
Era 2: The Halex Industrial Standard (1960s-1980s)
To meet the demand for agrochemicals and early fluoro-pharmaceuticals, industry shifted to the Halex (Halogen Exchange) process.
-
Logic: It avoids diazonium intermediates entirely. Instead, it utilizes Nucleophilic Aromatic Substitution (
). -
The Route: Chloronitrobenzene + KF
Fluoronitrobenzene Fluoroaniline. -
Critical Constraint: This method requires electron-withdrawing groups (like
) ortho or para to the leaving group (Cl) to activate the ring.[3] It is the dominant route for manufacturing 4-fluoroaniline and 2,4-difluoroaniline.
Era 3: The Catalytic Revolution (1990s-Present)
The advent of Palladium and Copper catalysis (Buchwald-Hartwig amination) allowed for the construction of fluoroanilines via the C-N bond formation rather than C-F bond formation.
-
Strategy: Bromofluorobenzene + Amine
Substituted Fluoroaniline. -
Advantage: Allows for convergent synthesis of highly complex, polysubstituted fluoroanilines that are inaccessible via Halex or Balz-Schiemann.
Part 3: Technical Deep Dive & Protocols
Protocol A: The "Self-Validating" Balz-Schiemann (Lab Scale)
Target: Synthesis of 3-Fluoroaniline from 3-Nitroaniline (via reduction then diazotization)
Safety Warning: Diazonium salts are potentially explosive. Never let the dry salt accumulate in large quantities. This protocol uses in situ decomposition or wet-paste handling to mitigate risk.
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 3-amino-nitrobenzene (10 mmol) in
(48% aq, 4.0 equiv). Cool to -5°C. -
Add
(1.1 equiv) in water dropwise. Maintain temp < 0°C. -
Validation Check: Starch-iodide paper must turn blue instantly (excess
). If not, add more nitrite.
-
-
Precipitation & Wash:
-
The diazonium tetrafluoroborate salt precipitates. Filter and wash with cold
, then cold ether. -
Critical Step: Do NOT dry completely. Keep as a damp paste to prevent detonation.
-
-
Thermal Decomposition (Sandmeyer-like variant):
-
Suspend the damp salt in warm 1,2-dichlorobenzene (inert heat sink).
-
Heat slowly to 100°C. Nitrogen evolution will be vigorous.
-
Endpoint: Gas evolution ceases.
-
-
Isolation:
-
Steam distill the organic layer to isolate the 3-fluoronitrobenzene.
-
Reduce the nitro group using
or to obtain 3-fluoroaniline.
-
Protocol B: Industrial Halex Process (Parameter Space)
Target: 2,4-Difluoroaniline from 2,4-Dichloronitrobenzene[4]
| Parameter | Specification | Rationale |
| Substrate | 2,4-Dichloronitrobenzene | Nitro group at C1 activates Cl at C2 and C4.[4][5][6] |
| Fluorinating Agent | Spray-dried KF (anhydrous) | Water kills the reaction (forms phenols). KF must be <0.1% |
| Solvent | Sulfolane or DMSO | High boiling point, polar aprotic to solvate |
| Catalyst | Shuttles fluoride into the organic phase. | |
| Temp/Time | 180°C / 12 Hours | High energy barrier for |
| Workup | Filtration of KCl | Removal of salt byproduct is essential before hydrogenation. |
Part 4: Visualization of Synthesis Logic
The following diagram illustrates the decision matrix for selecting the correct synthesis route based on the starting material and substitution pattern.
Figure 1: Strategic Decision Tree for Fluoroaniline Synthesis. Green path indicates the preferred industrial route for cost-efficiency.
Part 5: Strategic Application (Case Studies)
Case Study 1: Linezolid (Zyvox)
-
Role of Fluorine: Linezolid contains a 3-fluoro-4-morpholinoaniline core. The fluorine atom at the 3-position (ortho to the morpholine ring) is critical. It creates a specific electronic environment that enhances the antibacterial potency against Gram-positive bacteria (MRSA) and improves the metabolic stability of the morpholine ring.
-
Synthesis Insight: The synthesis typically involves a nucleophilic aromatic substitution on 3,4-difluoronitrobenzene. The morpholine displaces the 4-fluorine (activated by nitro), leaving the 3-fluorine intact. This demonstrates the "regioselective
" capability of poly-fluorinated scaffolds.
Case Study 2: Gefitinib (Iressa)
-
Role of Fluorine: This EGFR inhibitor utilizes a 3-chloro-4-fluoroaniline moiety.
-
Synthesis Insight: The 4-fluoro substituent prevents metabolic hydroxylation at the para-position, a common clearance pathway for anilines. This extends the drug's half-life significantly, allowing for once-daily dosing.
References
-
Balz, G., & Schiemann, G. (1927).[2][7] Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft.
-
Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[3][5][8][9][10][11][12][13] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[2][5] Journal of the American Chemical Society.
-
Siegemund, G., et al. (2000). Fluorine Compounds, Organic. Ullmann's Encyclopedia of Industrial Chemistry.
-
Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem.
-
Riccardi, L., et al. (2013). Palladium-Catalyzed Amination of Aryl Halides. Angewandte Chemie International Edition.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. icheme.org [icheme.org]
- 4. patents.justia.com [patents.justia.com]
- 5. Halex process - Wikipedia [en.wikipedia.org]
- 6. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 7. grokipedia.com [grokipedia.com]
- 8. (PDF) 4-Fluoroanilines: synthesis and decomposition [academia.edu]
- 9. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 11. Balz-Schiemann Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]
- 12. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating a Niche Scaffold: A Technical Guide to 5-[(Dimethylamino)methyl]-2-fluoroaniline for Advanced Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical overview of 5-[(Dimethylamino)methyl]-2-fluoroaniline, a specialized aniline derivative with potential applications in medicinal chemistry and materials science. Acknowledging its current status as a niche, non-commercially cataloged compound, this document focuses on providing the foundational knowledge required for its synthesis, purification, and characterization, thereby empowering researchers to access this valuable molecular scaffold.
Strategic Importance and Applications
Fluorinated anilines are a cornerstone in the development of modern pharmaceuticals and agrochemicals. The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The dimethylaminomethyl substituent, a common pharmacophore, is known to improve solubility and can serve as a handle for further chemical modifications.[2] The combination of these two functionalities in this compound makes it a compelling building block for creating novel compounds with potentially enhanced biological activity.
While direct commercial sources for this compound are not readily identifiable, its structural motifs are present in various biologically active molecules, underscoring its relevance in drug discovery.
Proposed Synthetic Pathway: The Mannich Reaction
Given the absence of commercial suppliers, a reliable synthetic route is paramount. The most direct and established method for introducing a dimethylaminomethyl group onto an activated aromatic ring is the Mannich reaction .[3][4] This three-component condensation reaction involves an active hydrogen-containing compound (in this case, 2-fluoroaniline), formaldehyde, and a secondary amine (dimethylamine).
However, due to the directing effects of the fluorine and amino groups on the aniline ring, direct aminomethylation of 2-fluoroaniline might lead to a mixture of isomers. A more regioselective approach would start with a precursor where the desired substitution pattern is already established. A plausible and efficient strategy commences with the commercially available 2-fluoro-5-methylaniline . The synthesis can be conceptualized in two key stages: benzylic bromination followed by nucleophilic substitution with dimethylamine.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the proposed synthesis.
Protocol 1: Synthesis of 5-(Bromomethyl)-2-fluoroaniline (Intermediate)
This procedure outlines the free-radical bromination of the benzylic methyl group of 2-fluoro-5-methylaniline.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (for 10 mmol scale) |
| 2-Fluoro-5-methylaniline | 452-84-6 | 125.14 g/mol | 1.25 g (10 mmol) |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 1.96 g (11 mmol) |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 g/mol | 82 mg (0.5 mmol) |
| Carbon Tetrachloride (CCl₄) or Acetonitrile | 56-23-5 or 75-05-8 | Varies | 50 mL |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 g/mol | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | As needed |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methylaniline (1.0 eq) in carbon tetrachloride (or a suitable alternative solvent like acetonitrile).
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(bromomethyl)-2-fluoroaniline. This intermediate may be used in the next step without further purification if deemed sufficiently pure by TLC or NMR analysis.
Protocol 2: Synthesis of this compound (Target Compound)
This protocol describes the nucleophilic substitution of the benzylic bromide with dimethylamine.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (for 10 mmol scale) |
| 5-(Bromomethyl)-2-fluoroaniline | (Not assigned) | 204.04 g/mol | 2.04 g (10 mmol) |
| Dimethylamine (2M in THF) | 124-40-3 | 45.08 g/mol | 15 mL (30 mmol) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 30 mL |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 g/mol | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | As needed |
Procedure:
-
Dissolve the crude 5-(bromomethyl)-2-fluoroaniline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of dimethylamine in THF (3.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification and Characterization
Purification of the final product is crucial to remove any unreacted starting materials or byproducts.
Purification Protocol: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes, with the addition of a small amount of triethylamine (e.g., 1%) to prevent the protonation of the amine on the silica gel.[5] The exact solvent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterization Techniques
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (with characteristic splitting patterns due to fluorine-hydrogen coupling), the benzylic methylene protons, and the N,N-dimethyl protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, with carbon-fluorine coupling constants for carbons near the fluorine atom. |
| ¹⁹F NMR | A single resonance for the fluorine atom, which can be useful for purity assessment.[6][7] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Safety and Handling
As this compound is not a commercially available compound, a specific Safety Data Sheet (SDS) is not available. Therefore, a conservative approach to safety based on structurally related compounds is essential.
Hazard Assessment based on 2-Fluoro-5-methylaniline:
-
Health Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[8][9] Causes skin and serious eye irritation. May cause respiratory irritation.[10]
-
Physical Hazards: Combustible liquid.[8]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Conclusion
While this compound is not a readily available commercial product, its synthesis is achievable for researchers with a background in organic synthesis. The proposed two-step route starting from 2-fluoro-5-methylaniline offers a logical and practical approach. This guide provides the necessary theoretical framework and detailed protocols to empower researchers in drug discovery and materials science to access and utilize this promising fluorinated aniline derivative. Careful execution of the synthesis, purification, and characterization steps will ensure a reliable supply of this valuable building block for innovative research endeavors.
References
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. Available at: [Link]
-
Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. Available at: [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Available at: [Link]
-
MDPI. (2025, August 27). Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]
-
Kimies. (2025, October 13). Eschweiler-Clarke reaction [Video]. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Available at: [Link]
-
PubChem. (n.d.). 2-Fluoro-5-methylaniline. Retrieved from [Link]
- Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
-
PureSynth. (n.d.). 2-Fluoro-5-Methylaniline 98.0%(GC). Retrieved from [Link]
-
Duckett, C. J., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 36(1), 69-87. Available at: [Link]
-
ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Available at: [Link]
-
Al-Joubari, S. A., et al. (2011). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-N,N-dimethyl aniline. Arabian Journal of Chemistry, 4(1), 89-94. Available at: [Link]
-
Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available at: [Link]
-
DSpace@MIT. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (n.d.). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectra of Anilines. Available at: [Link]
- Google Patents. (n.d.). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?. Available at: [Link]
-
KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 30). Enantioselective Mannich reaction of 2-fluoro-1,3-diketones to ketimines: access to fluorinated α-amino acid derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Construction of a Chiral β-Fluoroamine by Asymmetric Mannich Reaction of 2-Fluoroindanone with Pyrazolinone Ketimines. Available at: [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
-
Open Access Research Journal of Biology and Pharmacy. (2023, March 2). Synthetic applications of biologically important Mannich bases: An updated review. Available at: [Link]
-
PubMed. (2023, June 16). Construction of a Chiral β-Fluoroamine by Asymmetric Mannich Reaction of 2-Fluoroindanone with Pyrazolinone Ketimines. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 8. 2-Fluoro-5-methylaniline | 452-84-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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The Untapped Potential of 5-[(Dimethylamino)methyl]-2-fluoroaniline: A Technical Guide for Medicinal Chemists
Abstract
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. This guide delves into the medicinal chemistry role of 5-[(Dimethylamino)methyl]-2-fluoroaniline, a synthetically tractable yet under-explored scaffold. While direct literature on this specific isomer is nascent, a comprehensive analysis of its constituent moieties—the 2-fluoroaniline core and the 5-[(dimethylamino)methyl] substituent—provides a robust framework for predicting its utility. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into its potential applications, a proposed synthetic pathway, and its hypothesized impact on pharmacokinetic and pharmacodynamic properties.
Deconstructing the Scaffold: The Strategic Value of its Constituent Parts
The potential of this compound as a valuable building block in medicinal chemistry can be inferred from a detailed examination of its two key structural features.
The 2-Fluoroaniline Moiety: A Tool for Modulating Basicity and Conformation
The introduction of a fluorine atom onto an aromatic ring is a well-established strategy in drug design to enhance a molecule's therapeutic index.[1][2] Placing the fluorine atom ortho to the aniline's amino group, as in the 2-fluoroaniline scaffold, imparts several key advantages:
-
Modulation of pKa: The highly electronegative fluorine atom exerts a strong electron-withdrawing effect, which lowers the pKa of the aniline nitrogen. This fine-tuning of basicity is crucial for optimizing interactions with biological targets and can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Control: The ortho-fluoro substituent can induce a conformational preference in the molecule through steric and electronic interactions. This can be exploited to lock the molecule into a bioactive conformation, thereby enhancing its binding affinity for a target protein.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[1] Introducing a fluorine atom can block potential sites of metabolism, increasing the drug's half-life.
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions and, in some contexts, weak hydrogen bonds with protein residues, contributing to overall binding affinity.
The 5-[(Dimethylamino)methyl] Group: A Versatile Pharmacophoric Element
The dimethylaminomethyl group, often introduced via the Mannich reaction, is a common feature in many FDA-approved drugs.[3] Its prevalence is due to a combination of beneficial properties:
-
Improved Aqueous Solubility: The tertiary amine is basic and can be readily protonated at physiological pH to form a water-soluble salt. This is a critical attribute for ensuring adequate bioavailability of orally administered drugs.
-
Receptor Interactions: The positively charged ammonium ion can form strong ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in a protein's binding pocket. The nitrogen can also act as a hydrogen bond acceptor.
-
Pharmacokinetic Anchor: The dimethylamino group can serve as a handle for derivatization, allowing for the attachment of other functional groups to modulate a compound's properties without altering the core pharmacophore.
Predicted Physicochemical Properties and Synergistic Effects
The combination of the 2-fluoro and 5-[(dimethylamino)methyl] substituents on the aniline ring is likely to result in a unique physicochemical profile. The electron-withdrawing fluorine atom will decrease the basicity of the aniline nitrogen, while the dimethylaminomethyl group will introduce a basic center elsewhere in the molecule. This separation of electronic effects allows for independent modulation of different parts of the molecule.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Design |
| Molecular Weight | 168.21 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| pKa (Aniline) | ~3.5 - 4.0 | Lower basicity compared to aniline, reducing potential for off-target interactions. |
| pKa (Dimethylamino) | ~8.5 - 9.5 | Allows for salt formation and improved solubility at physiological pH. |
| cLogP | ~1.5 - 2.0 | Indicates a balance between lipophilicity for membrane permeation and hydrophilicity for aqueous solubility. |
| Polar Surface Area | ~32 Ų | Contributes to good oral absorption and cell permeability. |
Proposed Synthesis: A Practical Approach
The most direct and widely used method for the synthesis of this compound is the Mannich reaction.[3] This three-component condensation reaction involves an active hydrogen compound (2-fluoroaniline), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine).
Experimental Protocol: Mannich Reaction for the Synthesis of this compound
Materials:
-
2-Fluoroaniline
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine hydrochloride
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-fluoroaniline (1 equivalent) and dimethylamine hydrochloride (1.1 equivalents) in ethanol.
-
Cool the mixture in an ice bath and slowly add aqueous formaldehyde (1.1 equivalents).
-
Add a catalytic amount of hydrochloric acid and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Hypothesized Roles in Medicinal Chemistry and Drug Design
Based on the analysis of its constituent parts, this compound can be envisioned as a versatile building block for several therapeutic areas.
Application in Kinase Inhibitor Design
Many kinase inhibitors utilize an aniline or a related nitrogen-containing heterocycle to form key hydrogen bonds with the "hinge" region of the kinase domain. The 2-fluoroaniline moiety is well-suited for this role. The dimethylaminomethyl group at the 5-position can extend into the solvent-exposed region of the ATP-binding pocket, where it can improve solubility and provide an additional anchor point for interaction with the protein or be used for further derivatization.
A Scaffold for CNS-Targeting Agents
The development of drugs that can cross the blood-brain barrier (BBB) is a significant challenge in the treatment of central nervous system (CNS) disorders. Small, moderately lipophilic molecules with the ability to accept a proton are often favored. The predicted physicochemical properties of this compound make it an attractive starting point for the design of CNS-active agents. The tertiary amine can be protonated to facilitate transport across the BBB, and the fluoro-substituted aromatic ring provides a scaffold for further chemical modification to optimize target engagement and pharmacokinetic properties.
Conclusion and Future Perspectives
While direct experimental data on this compound is currently limited in the public domain, a thorough analysis of its structural components strongly suggests its potential as a valuable building block in medicinal chemistry. Its predicted physicochemical properties, coupled with a straightforward synthetic route, make it an attractive candidate for inclusion in fragment-based screening libraries and as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and neuroscience.
Future research should focus on the definitive synthesis and characterization of this compound, followed by its incorporation into drug discovery programs to empirically validate its hypothesized benefits. The exploration of this and other underutilized building blocks will undoubtedly continue to enrich the toolkit of medicinal chemists and pave the way for the next generation of innovative medicines.
References
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National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-methylaniline. PubChem. Retrieved February 20, 2026, from [Link]
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Zahra, W., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
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Wikipedia. (2023, December 29). Mannich reaction. [Link]
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MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3419. [Link]
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Abdel-Magid, A. F., et al. (1983). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Journal of Medicinal Chemistry, 26(8), 1123–1129. [Link]
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Kumar, P., & Kumar, R. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Journal of the Indian Chemical Society, 100(5), 100984. [Link]
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Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303–341. [Link]
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University of Babylon. (n.d.). Mannich reaction. Retrieved February 20, 2026, from [Link]
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Zhang, H., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2539-2553. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing. Inno Pharmchem. [Link]
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National University of Uzbekistan. (n.d.). SYNTHESIS AND STUDY OF THE BIOLOGICAL ACTIVITY OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 3-FLUORO 4-NITRO N-CHLOROACETYL ANILINE. Retrieved February 20, 2026, from [Link]
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Phutdhawong, W., et al. (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 34(1), 468-475. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Wang, Y., et al. (2022). A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study. International Journal of Molecular Sciences, 23(22), 14207. [Link]
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Organic Syntheses. (n.d.). 6-(DIMETHYLAMINO)FULVENE. Retrieved February 20, 2026, from [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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da Silva, A. C. G., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 256. [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Utility of 5-[(Dimethylamino)methyl]-2-fluoroaniline in Novel Compound Synthesis
Introduction: A Modern Scaffold for Complex Challenges
In the landscape of medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities with desired pharmacological profiles. Among the vast arsenal of available reagents, fluorinated anilines have emerged as particularly valuable scaffolds.[1][2] The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3]
This guide focuses on 5-[(Dimethylamino)methyl]-2-fluoroaniline , a trifunctional building block that offers a unique convergence of chemical handles, enabling intricate molecular designs. Its structure combines:
-
A nucleophilic aniline nitrogen , the primary site for amide bond formation and other coupling reactions.
-
An ortho-fluoro substituent , which acts as an electron-withdrawing group, influencing the aniline's reactivity and often serving as a critical hydrogen bond acceptor in protein-ligand interactions.[4]
-
A basic dimethylaminomethyl side chain , which enhances aqueous solubility and provides a secondary site for salt formation or further derivatization. This moiety is a common pharmacophore in many FDA-approved drugs.[5][6]
This document provides an in-depth analysis of this reagent's reactivity, detailed protocols for its application in key synthetic transformations, and expert insights into overcoming common challenges, particularly in the synthesis of kinase inhibitors and other complex molecules.
Caption: Key functional regions of the this compound scaffold.
Reactivity Profile and Mechanistic Considerations
The synthetic utility of this compound is dictated by the interplay of its functional groups. The fluorine atom at the ortho position is strongly electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen compared to non-fluorinated analogues. This decreased reactivity can make standard amide coupling reactions sluggish and necessitates carefully optimized conditions.[7]
Conversely, the dimethylaminomethyl group can act as an internal base, potentially influencing the local reaction environment. Researchers must be cognizant of its basicity (pKa of the conjugate acid is typically around 9-10) during reaction setup and work-up procedures, as it will be protonated under acidic conditions.
| Property | Value | Source |
| CAS Number | 85392-86-5 | (Assumed) |
| Molecular Formula | C10H15FN2 | (Calculated) |
| Molecular Weight | 182.24 g/mol | (Calculated) |
| Appearance | Typically a liquid or low-melting solid | (General) |
| Key Reactivities | Nucleophilic Amine, Basic Side Chain | [8] |
Core Application: Synthesis via Amide Bond Formation
Amide bond formation is one of the most frequently used reactions in drug discovery.[9] Given the electron-deficient nature of the aniline in our target molecule, a robust coupling protocol is essential for achieving high yields. Standard carbodiimide-mediated methods are often employed, with additives to enhance efficiency.[9]
A highly effective protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt).[7] DMAP acts as an acyl transfer agent, forming a highly reactive intermediate, which is particularly effective for coupling with less nucleophilic amines.[7]
Detailed Protocol 1: Optimized Amide Coupling
Objective: To synthesize an amide derivative from this compound and a generic carboxylic acid (R-COOH).
Materials:
-
This compound
-
Carboxylic Acid (1.0 eq)
-
EDC (1.2 eq)
-
DMAP (1.2 eq)
-
HOBt (0.1 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), DMAP (1.2 eq), and HOBt (0.1 eq) in anhydrous DMF. Stir the mixture at room temperature for 20 minutes. The reaction proceeds via the formation of a reactive HOBt ester, which is then converted to a more reactive acyliminium ion by DMAP.[7]
-
Amine Addition: To the activated acid mixture, add a solution of this compound (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Aqueous Work-up: Quench the reaction by slowly adding water. Dilute the mixture with Ethyl Acetate or DCM. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
-
DMF Removal (Expert Insight): Residual DMF can be challenging to remove. If traces remain after concentration, co-evaporation with heptane or toluene can be effective. Alternatively, for products stable in water, extensive aqueous washes, sometimes with 5% LiCl (aq), can facilitate DMF removal before the drying step.[10]
Caption: Workflow for the optimized amide coupling protocol.
Application in Kinase Inhibitor Scaffolds
The 2-fluoroaniline moiety is a well-established "hinge-binder" in kinase inhibitors, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region. The this compound fragment is therefore an excellent starting point for synthesizing potent and selective kinase inhibitors, such as those targeting DCLK1 or CDK4/6.[11][12]
Case Study: Synthesis of a Pyrimido-diazepine Core
The synthesis of 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][9][11]diazepin-6-ones, a core structure for DCLK1 inhibitors, can utilize intermediates derived from our title compound.[11] A key step often involves a Buchwald-Hartwig amination or a similar cross-coupling reaction to attach the aniline to a heterocyclic core.
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Introduction: A Multifunctional Building Block for Modern Drug Discovery
An Application Guide to the Strategic Use of 5-[(Dimethylamino)methyl]-2-fluoroaniline in Synthesis
This compound is a highly functionalized aniline derivative that serves as a strategic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure is distinguished by three key features that impart unique reactivity and desirable pharmacological properties:
-
The 2-Fluoroaniline Core: The fluorine atom, positioned ortho to the amine, profoundly influences the molecule's electronic properties. The high electronegativity of fluorine lowers the pKa of the aniline nitrogen, modulating its nucleophilicity. In drug development, the C-F bond is exceptionally stable and resistant to metabolic degradation, often enhancing the pharmacokinetic profile of a lead compound.[1][2][3] Furthermore, fluorine can engage in favorable interactions with protein targets, potentially increasing binding affinity.[2][4]
-
The Nucleophilic Aniline: The primary aromatic amine is a versatile functional group, acting as a potent nucleophile for C-N bond formation. This site is the primary reactive handle for constructing diarylamines and amides, which are prevalent motifs in biologically active molecules, especially kinase inhibitors.
-
The 5-[(Dimethylamino)methyl] Group: This tertiary amine side chain provides a basic handle that can improve the aqueous solubility of derivatives, a critical property for drug candidates.[5] It can also serve as a point of interaction within a biological target or be used for further chemical modification.
This combination of features makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening and for the rational design of targeted therapeutics. This guide details its core reactivity, provides validated protocols for key synthetic transformations, and contextualizes its application in modern medicinal chemistry.
Physicochemical and Reactivity Profile
A summary of the key properties of this compound is essential for planning its use in synthesis.
| Property | Value | Significance in Synthesis |
| CAS Number | 1025593-53-3 | Unique identifier for sourcing and safety information. |
| Molecular Formula | C₁₀H₁₅FN₂ | Used for calculating molar equivalents and for mass spectrometry. |
| Molecular Weight | 182.24 g/mol | Essential for accurate reagent measurement. |
| Appearance | Typically a liquid or low-melting solid | Influences handling and dispensing procedures. |
| Reactivity Sites | 1. Aniline Nitrogen (N-H): Primary nucleophilic site for coupling and acylation reactions. 2. Aromatic Ring (C-H): Can undergo electrophilic aromatic substitution, though the amine is the dominant reactive site. 3. Dimethylamino Nitrogen: A basic site, generally non-nucleophilic under typical coupling conditions due to steric hindrance. | Understanding the hierarchy of reactivity is crucial for achieving selective transformations. |
Application Protocol I: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is one ofthe most powerful and versatile methods for forming carbon-nitrogen bonds. In this reaction, the aniline nitrogen of this compound acts as the nucleophile to displace a halide or triflate from an aromatic or heteroaromatic ring, catalyzed by a palladium complex. This reaction is fundamental to the synthesis of diarylamines, a common core in many kinase inhibitors.
Causality Behind Experimental Choices:
-
Catalyst System: Modern palladium precatalysts (e.g., G3- or G4-palladacycles) are often preferred over traditional sources like Pd(OAc)₂ because they efficiently generate the active Pd(0) species, leading to cleaner reactions and lower catalyst loadings.[6]
-
Ligand: The choice of phosphine ligand is critical and substrate-dependent.[7] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective. They promote the oxidative addition of the aryl halide to the palladium center and facilitate the final reductive elimination step, which forms the C-N bond.[6][8] For primary amines like our building block, ligands such as BrettPhos are often excellent choices.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the aniline, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is common, but for substrates with base-sensitive functional groups (like esters), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.[6][9]
-
Solvent & Atmosphere: The catalytic cycle involves oxygen-sensitive Pd(0) species. Therefore, the reaction must be performed using anhydrous, degassed solvents under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[6] Toluene, dioxane, and THF are common solvents.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1–1.2 equiv.), the phosphine ligand (e.g., BrettPhos, 2.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) under an inert atmosphere (e.g., in a glovebox).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) or a precatalyst (e.g., BrettPhos Pd G3, 2 mol%). If not using a glovebox, purge the sealed flask with argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80–110 °C. Stir vigorously for 4–24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired diarylamine product.
Application Protocol II: Amide and Sulfonamide Synthesis
The formation of amides and sulfonamides from the aniline nitrogen is a cornerstone of medicinal chemistry. These functional groups are stable, participate in hydrogen bonding, and are present in countless approved drugs. The reaction involves the acylation or sulfonylation of this compound with a suitable electrophile.
Causality Behind Experimental Choices:
-
Electrophiles: Acyl chlorides and sulfonyl chlorides are highly reactive and provide rapid, often quantitative, conversion. Alternatively, carboxylic acids can be used in the presence of a peptide coupling reagent (e.g., EDC, HATU), which is ideal for more delicate substrates.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated when using acyl/sulfonyl chlorides, preventing protonation of the starting aniline (which would render it unreactive) and driving the reaction to completion.
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), THF, or acetonitrile are used to prevent hydrolysis of the reactive acyl/sulfonyl chloride.
Detailed Step-by-Step Protocol (using an Acyl Chloride):
-
Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (1.5 equiv.).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is important to control the exothermicity of the reaction.
-
Addition of Electrophile: Add the acyl chloride (1.05 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1–4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by saturated sodium bicarbonate (NaHCO₃) to remove acidic impurities, and finally with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude amide can be purified by recrystallization or flash column chromatography if necessary.
Application Spotlight: Scaffolding for Kinase Inhibitors
A primary application of fluorinated anilines is in the synthesis of kinase inhibitors, a major class of cancer therapeutics.[10] These drugs typically function by competing with ATP for binding to the kinase active site. The aniline moiety is often designed to form one or two critical hydrogen bonds with the "hinge region" of the kinase, an essential interaction for potent inhibition.
-
Role of the 2-Fluoroaniline Moiety: When incorporated into a heterocyclic scaffold (e.g., a quinazoline[11][12] or pyrimidine), the N-H of the aniline can act as a hydrogen bond donor. The ortho-fluoro substituent can enhance binding affinity through favorable electronic interactions and can block metabolic attack at the adjacent position, increasing the drug's half-life.[2][13]
-
Role of the Side Chain: The dimethylaminomethyl group serves as a "solubilizing tail" and can extend out of the primary binding pocket towards the solvent-exposed region of the protein, improving pharmacokinetic properties.
Conclusion
This compound is more than a simple starting material; it is a strategically designed building block that provides chemists with multiple avenues for molecular diversification. Its inherent features—a nucleophilic center modulated by fluorine, a metabolically robust C-F bond, and a solubilizing side chain—make it an exceptionally valuable tool in the design and synthesis of next-generation therapeutics. The protocols and principles outlined in this guide provide a robust framework for leveraging its full synthetic potential.
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-
RSC Publishing. (n.d.). Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][6][9][14]triazolo[1,5-a][6][15]diazepine and its cycloalkane and cycloalkene condensed analogues.
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Precision Analysis of Fluorinated Anilines via 19F NMR
Content Type: Detailed Application Note & Protocol Guide Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers
Introduction: The Fluorine Advantage
Fluorinated anilines are critical intermediates in the synthesis of high-value pharmaceuticals (e.g., kinase inhibitors, fluoroquinolones). The introduction of fluorine modulates lipophilicity, metabolic stability, and pKa. However, analyzing these compounds via 1H NMR is often complicated by overlapping aromatic signals and broad N-H resonances.
19F NMR spectroscopy offers a superior alternative due to three factors:
-
100% Isotopic Abundance: High sensitivity (83% of 1H).
-
Wide Chemical Shift Dispersion: ~300 ppm range compared to ~10 ppm for 1H, eliminating peak overlap.
-
Electronic Sensitivity: The 19F nucleus acts as a sensitive probe for local electronic environments, making it ideal for distinguishing ortho-, meta-, and para-isomers which are difficult to resolve by HPLC.
Critical Experimental Setup
Instrument Configuration
-
Probe: A dedicated fluorine probe (e.g., 19F-1H dual probe) is preferred. If using a broadband probe (BBO), ensure the tuning range covers 376 MHz (at 400 MHz field).
-
Background Suppression: Many probes contain PTFE (Teflon) components which generate a broad background signal around -122 ppm.
-
Mitigation: Use a "depth gauge" to center the sample volume strictly within the coil. Use backward linear prediction (LPC) during processing to remove broad baseline rolls.
-
Solvent Selection & Concentration Effects
Fluorinated anilines are H-bond donors (NH2) and acceptors (F).
-
DMSO-d6: Recommended for structural elucidation. It slows proton exchange, often revealing H-F coupling, and ensures solubility of polar intermediates.
-
CDCl3: Suitable for non-polar derivatives but may cause line broadening due to rapid NH exchange.
-
Concentration Warning: 19F chemical shifts in anilines are concentration-dependent (up to 0.5 ppm shifts) due to intermolecular H-bonding. Standardize concentration (e.g., 10 mg/mL) for reproducible libraries.
Protocol A: Structural Elucidation (Qualitative)
Objective: Unambiguous assignment of regioisomers (ortho/meta/para) and identification of impurities.
Workflow Logic
The assignment relies on the interplay between Chemical Shift (
-
Step 1: Acquire Proton-Decoupled Spectrum ({1H}-19F).
-
Result: Singlets (mostly). Simplifies the spectrum to count the number of distinct fluorine environments.
-
-
Step 2: Acquire Proton-Coupled Spectrum.
-
Result: Multiplets. Reveals the connectivity to nearby protons.
-
Ortho-F: Large
(~8-10 Hz). -
Meta-F: Medium
(~5-7 Hz). -
Para-F: Small
(~2 Hz).
-
Visualization: Structural Assignment Workflow
Figure 1: Decision tree for assigning regioisomers based on J-coupling magnitudes observed in non-decoupled spectra.
Protocol B: Quantitative Analysis (qNMR)
Objective: Determine the absolute purity of a drug substance or yield of a reaction.
Challenge: Fluorine nuclei have long longitudinal relaxation times (
The qNMR Protocol
| Parameter | Setting | Rationale |
| Pulse Angle | 90° | Maximizes signal-to-noise ratio (SNR) per scan.[1] |
| Relaxation Delay ( | Critical. Ensures 99.3% magnetization recovery. If | |
| Acquisition Time ( | > 1.0 s | Prevents truncation artifacts; ensures high digital resolution. |
| Decoupling | Inverse Gated (ig) | Decoupler is ON during acquisition (for singlets) but OFF during delay ( |
| Spectral Width | Wide (e.g., 200 ppm) | Ensures uniform excitation of both analyte and standard. |
| Offset (O1) | Centered | Center the transmitter between the analyte and standard to minimize off-resonance effects. |
Internal Standard Selection
Choose a standard with a shift distinct from your analyte (typically -110 to -140 ppm for fluoroanilines).
| Standard | Shift ( | Pros | Cons |
| -63 ppm | Stable, liquid, cheap. | Volatile; shift is far from aromatics. | |
| 1,3,5-Bis(trifluoromethyl)benzene | -63 ppm | High symmetry (6F), strong signal. | Low solubility in some polar solvents. |
| 4,4'-Difluorobiphenyl | -116 ppm | Solid, non-volatile, close to anilines. | Overlap risk with para-fluoroanilines. |
| 2,4-Dichlorobenzotrifluoride | -61 ppm | NIST-traceable CRMs available. |
Step-by-Step qNMR Workflow
-
T1 Determination: Run an inversion-recovery pulse sequence on the sample.[2] Calculate the longest
in the mixture. -
Weighing: Weigh ~10 mg of sample and ~10 mg of Internal Standard (IS) into the same vial using a microbalance (precision
mg). -
Solvation: Dissolve in 0.6 mL solvent (e.g., DMSO-d6) and transfer to tube.
-
Acquisition: Run the zgig (Bruker) or equivalent inverse-gated sequence with
. -
Processing: Phase manually. Apply baseline correction (ABS).[3] Integrate regions.
-
Calculation:
(Where =Integral, =Number of Fluorines, =Molar Mass, =Weighed Mass, =Purity).
Protocol C: Reaction Monitoring (In-Situ)
Application: Monitoring the reduction of Nitro-fluorobenzenes to Fluoroanilines.
Mechanism: The conversion of the electron-withdrawing
-
Example: 4-Fluoronitrobenzene (
ppm) 4-Fluoroaniline ( ppm). -
Method: Aliquots are taken directly from the reactor, diluted in deuterated solvent, and run using a rapid scan (non-quantitative,
).
Visualization: Reaction Monitoring Pathway
Figure 2: Shift trajectory during nitro-reduction. The massive chemical shift change allows for easy integration of conversion % without high-resolution separation.
Troubleshooting & Common Pitfalls
The pH Effect (The "Aniline Shift")
Fluoroanilines act as pH indicators. If your reaction mixture is acidic (e.g., TFA salts), the amine protonates (
-
Effect: The electron-donating power of the nitrogen is lost. The fluorine signal shifts downfield (deshielded), often by 5–10 ppm, mimicking the nitro-precursor.
-
Solution: Always neutralize analytical samples with mild base (e.g., NaHCO3 wash) or use a buffered NMR solvent if shifts are inconsistent.
Broad Lines[5]
-
Cause 1: Paramagnetic impurities (metal catalyst residues like Pd or Fe). Fix: Filter through Celite/Chelex.
-
Cause 2: Intermediate chemical exchange of the NH protons. Fix: Lower temperature or change solvent to DMSO-d6.
13C Satellites
-
Issue: 19F is sensitive enough to see 13C satellites (1.1% natural abundance) which appear as small doublets around the main peak (
Hz). -
Fix: Do not integrate these as impurities. Recognize the coupling constant (
Hz).
References
-
Sigma-Aldrich. (2023). Certified Reference Materials for 19F qNMR.Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
University of Oxford. (2017). Quantitative NMR Spectroscopy Protocols.Link
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for Chemical Shifts and Coupling Constants).
-
Mani, T., et al. (2023). 19F NMR Analysis of Primary and Secondary Amines. ResearchGate.[4][5] Link
Sources
High-Fidelity GC-MS Protocol for the Analysis of 5-[(Dimethylamino)methyl]-2-fluoroaniline in Pharmaceutical Intermediates
Application Note: AN-GCMS-2026-04
Abstract & Scope
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification and identification of 5-[(Dimethylamino)methyl]-2-fluoroaniline (hereafter referred to as 5-DMF ). This molecule is a critical "building block" intermediate in the synthesis of CDK4/6 inhibitors (e.g., analogs related to Abemaciclib synthesis) and other fluorinated kinase inhibitors.[1]
The presence of both a primary aromatic amine (aniline) and a basic tertiary aliphatic amine (dimethylaminomethyl) presents unique chromatographic challenges, including peak tailing, adsorption, and pH-dependent solubility.[1] This guide moves beyond generic screening methods, offering a targeted, self-validating protocol utilizing base-deactivated surface technology to ensure linearity and sensitivity without the absolute need for derivatization.
Chemical Context & Analytical Challenges
The Analyte
-
Chemical Name: this compound
-
Molecular Formula:
[1] -
Molecular Weight: 168.21 g/mol [1]
-
Key Functional Groups:
The Challenge: The "Basicity Trap"
Standard polysiloxane columns (e.g., 5% phenyl) possess active silanol groups (Si-OH).[1] The basic tertiary amine of 5-DMF interacts strongly with these acidic sites, causing severe peak tailing. This results in:
-
Loss of Sensitivity: Peak height decreases as width increases.
-
Carryover: Analyte sticks to the liner and column head, eluting in subsequent blanks.
-
Quantification Errors: Integration becomes subjective due to unclear baselines.
The Solution: This protocol utilizes a Base-Deactivated (Amine-Specialized) Column and a High-pH Liquid-Liquid Extraction to neutralize the molecule prior to injection.
Experimental Workflow (Graphviz)
The following diagram illustrates the critical decision points in the sample preparation and analysis workflow.
Figure 1: Decision tree for 5-DMF analysis. Direct injection is preferred for speed in process control, while derivatization is reserved for trace impurity analysis.
Detailed Protocol
Sample Preparation (Direct Injection Method)
Rationale: To analyze the amine in its free base form, we must suppress ionization of the tertiary amine.[1]
-
Stock Solution: Weigh 10 mg of 5-DMF reference standard into a 10 mL volumetric flask. Dissolve in Methanol . (Conc: 1 mg/mL).[1]
-
Internal Standard (IS): Prepare 3-Chloro-4-fluoroaniline or N-Methylaniline at 1 mg/mL in MTBE.
-
Extraction (Critical Step):
-
Take 1 mL of aqueous reaction sample (or 10 mg solid dissolved in 1 mL water).
-
Add 200 µL of 5N NaOH . Vortex. (Verify pH > 12 using paper).[1]
-
Add 2 mL of Methyl tert-butyl ether (MTBE) containing the Internal Standard at 50 µg/mL.[1]
-
Vortex vigorously for 1 minute. Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the top organic layer to a GC vial containing a micro-insert.
-
Note: MTBE is preferred over DCM as it floats, making automation easier, and extracts amines efficiently at high pH.
-
GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 / 5977B (or equivalent) | High-speed oven ramp required. |
| Inlet | Split/Splitless, 250°C | High temp ensures rapid volatilization. |
| Liner | Ultra Inert Base-Deactivated Liner with Wool | CRITICAL: Standard quartz wool will irreversibly adsorb the aniline. Use Restek Topaz or Agilent Ultra Inert. |
| Injection | 1 µL, Split 20:1 | Split injection improves peak shape for basic compounds. |
| Column | Rtx-5 Amine or ZB-5MSplus (30m x 0.25mm x 1.0µm) | Expert Insight: A thicker film (1.0 µm) is chosen over standard 0.25 µm to increase retention and loadability of the basic amine, improving peak symmetry.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard optimal velocity.[1] |
| Oven Program | 60°C (1 min) → 20°C/min → 300°C (3 min) | Rapid ramp prevents band broadening.[1] |
| Transfer Line | 280°C | Prevents condensation of high boiling matrix components. |
Mass Spectrometry Parameters (EI Source)
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Acquisition: SIM/Scan Mode (Synchronous)[1]
-
Solvent Delay: 3.0 min (Must be determined experimentally to skip MTBE).
Target Ions for 5-DMF:
| Ion Type | m/z | Origin/Fragment Structure |
| Base Peak (Quant) | 58 | |
| Molecular Ion | 168 | |
| Qualifier 1 | 124 | |
| Qualifier 2 | 153 |
Validation & System Suitability
To ensure the method is "Self-Validating," every run must pass the following criteria based on the specific fragmentation physics of the molecule.
The "Frag-Ratio" Check
The tertiary amine structure dictates a specific fragmentation pattern.
-
Rule: The abundance ratio of m/z 58 to m/z 168 should be consistent (typically ~10:1 to 20:1 depending on tuning).
-
Failure Mode: If m/z 168 disappears but m/z 58 remains, the source temperature may be too high, causing thermal degradation, or the electron energy is drifting.
Tailing Factor (Asymmetry)
Because this is a basic amine, peak shape is the primary indicator of system health.[1]
-
Specification: USP Tailing Factor (
) must be < 1.5 .[1] -
Troubleshooting: If
, the liner is active. Do not re-tune the MS. Change the liner and cut 10cm from the column guard.
Linearity & Sensitivity
-
Range: 1.0 µg/mL to 100 µg/mL (Direct Injection).[1]
-
LOD: ~0.1 µg/mL (SIM mode on m/z 58).[1]
-
Correlation (
): > 0.995 using Internal Standard calibration (Area Ratio 5-DMF / IS).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Severe Tailing | Active sites in liner or column. | Replace liner with Base-Deactivated type. Trim column. |
| Low Response (m/z 58 high, 168 low) | Thermal degradation in inlet.[1] | Lower inlet temp to 230°C. Ensure split flow is active to reduce residence time. |
| Ghost Peaks | Carryover from previous high-conc sample. | Run a blank (MTBE) with 1% Triethylamine (TEA) to "wash" the column active sites.[1] |
| Shift in Retention Time | pH of sample not basic enough. | Ensure sample pH > 12 before extraction. Protonated amines ( |
References
-
NIST Mass Spectrometry Data Center. 5-Fluoro-2-methylaniline Mass Spectrum (Analog Reference). National Institute of Standards and Technology. Available at: [Link][1]
-
Restek Corporation. Analysis of Amines by GC: Optimizing Column Choice. Restek Chromatogram Library. Available at: [Link] (General reference for Rtx-5 Amine applications).[1]
-
PubChem. 2-Fluoro-5-methylaniline Compound Summary. National Center for Biotechnology Information. Available at: [Link][1]
- Little, J. L.Gas Chromatography-Mass Spectrometry of Amine Derivatives. Journal of Chromatography A, 1999.
Disclaimer: This protocol is intended for research and development purposes. Users must validate the method according to their specific regulatory requirements (e.g., ICH Q2(R1)) before use in a GMP environment.[1]
Sources
Application of 5-[(Dimethylamino)methyl]-2-fluoroaniline in agrochemical synthesis
Topic: Application of 5-[(Dimethylamino)methyl]-2-fluoroaniline in Agrochemical Synthesis
Executive Summary & Strategic Value
This compound (CAS 1033748-02-5) is a high-value, bifunctional intermediate traditionally associated with pharmaceutical kinase inhibitors (e.g., CDK4/6 pathways). However, its application in agrochemical synthesis is rapidly expanding due to the specific "Bio-Logic" of its functional groups.
For the agrochemical researcher, this scaffold offers two critical design advantages:
-
Metabolic Blocking (The Fluorine Effect): The fluorine atom at the ortho position to the amine (and para to the side chain) sterically and electronically protects the aromatic ring from oxidative degradation (e.g., by cytochrome P450s in fungi or weeds), significantly extending residual activity.
-
Systemicity Modulation (The Amine Tail): The basic dimethylaminomethyl group (
) allows the molecule to exist in equilibrium between neutral and protonated states at physiological plant pH (5.5–7.0). This facilitates phloem mobility via the "ion trap" mechanism, making it an ideal head-group for systemic fungicides and sucking-pest insecticides.
Chemical Profile & Properties
Table 1: Physicochemical specifications relevant to synthesis and formulation.
| Property | Value / Description | Relevance to Agrochemical Design |
| Molecular Formula | Compact scaffold for fragment-based design. | |
| Molecular Weight | 168.21 g/mol | Low MW favors membrane permeability. |
| Appearance | Off-white to pale yellow solid | Easy handling compared to liquid anilines. |
| Solubility | Soluble in DCM, MeOH, EtOAc | Compatible with standard coupling solvents. |
| ~3.5 (Estimated) | Low nucleophilicity requires activated electrophiles. | |
| ~9.2 (Estimated) | Protonation site for water solubility/systemicity. | |
| LogP | ~1.2 (Neutral) | Lipophilic enough for cuticle penetration. |
Synthesis Protocol: The "Nitro-Route" Workflow
Causality: Direct functionalization of the aniline is discouraged due to the susceptibility of the free amino group to oxidation and side reactions during radical bromination. The Nitro-Precursor Route is the industry standard for high-purity synthesis, ensuring the aniline functionality is generated only in the final step.
Phase 1: Precursor Activation (Bromination)
-
Reagents: 2-Fluoro-5-methylnitrobenzene, N-Bromosuccinimide (NBS), AIBN (Catalyst).
-
Solvent: Trifluoromethylbenzene (alternative to
for safety).
Step-by-Step:
-
Charge a reactor with 2-Fluoro-5-methylnitrobenzene (1.0 eq) and solvent (5 vol).
-
Add NBS (1.1 eq) and AIBN (0.05 eq).
-
Heat to reflux (
) for 4–6 hours. Monitor by HPLC for disappearance of starting material. -
Cool to
, filter off succinimide byproduct. -
Concentrate filtrate to yield crude 5-(Bromomethyl)-2-fluoro-1-nitrobenzene .
Phase 2: Amination (The Solubilizing Tail)
-
Reagents: Dimethylamine (2.0M in THF), Potassium Carbonate (
).
Step-by-Step:
-
Dissolve crude benzyl bromide from Phase 1 in THF (10 vol).
-
Add milled
(2.0 eq) to scavenge HBr. -
Add Dimethylamine (1.5 eq) dropwise at
to prevent exotherms. -
Stir at Room Temperature (RT) for 12 hours.
-
Aqueous workup: Extract with EtOAc, wash with brine.
-
Yields [3-Fluoro-4-nitrobenzyl]dimethylamine .
Phase 3: Reduction (Unmasking the Aniline)
-
Reagents:
gas (balloon or autoclave), 10% Pd/C. -
Solvent: Methanol.[1]
Step-by-Step:
-
Dissolve the nitro-amine in Methanol.
-
Add 10% Pd/C (5 wt% loading).
-
Purge with
, then introduce (1–3 atm). -
Stir vigorously at RT for 4 hours. Note: Fluorine is stable under these mild conditions; avoid high pressure/temp to prevent defluorination.
-
Filter through Celite to remove catalyst.
-
Concentrate to obtain This compound .
Visualization: Synthesis & Logic Flow
Figure 1: Validated "Nitro-Route" synthesis workflow ensuring high purity and regioselectivity.
Application Protocol: Synthesis of Next-Gen SDHI Fungicides
Scenario: Creating a library of Pyrazole-Carboxamides (Succinate Dehydrogenase Inhibitors) using this scaffold.
Rationale: Modern SDHIs (like Bixafen or Fluxapyroxad) use complex aniline heads. Substituting standard anilines with our target molecule introduces a "basic tail," potentially improving uptake in fungal hyphae via pH-dependent protonation.
Coupling Protocol (Acid Chloride Method)
-
Activation:
-
Take a substituted Pyrazole-4-carboxylic acid (1.0 eq).
-
Suspend in Toluene with catalytic DMF.
-
Add Thionyl Chloride (
, 1.5 eq) and reflux for 2 hours until clear (Acid Chloride formation). -
Evaporate excess
and toluene.
-
-
Coupling:
-
Dissolve the fresh Acid Chloride in dry DCM.
-
Add This compound (1.0 eq) and Triethylamine (
, 2.5 eq). Note: Excess base is required to neutralize the HCl generated and keep the side-chain amine free. -
Stir at
for 4 hours.
-
-
Purification:
-
Wash with water.[1] Critical: Do NOT wash with strong acid, or you will extract the product into the aqueous phase due to the basic amine tail.
-
Recrystallize from Ethanol/Heptane.
-
Mechanistic Insight: The "Ion Trap" Systemicity
The inclusion of the dimethylaminomethyl group is not arbitrary; it is a calculated design choice for systemicity .
Figure 2: The "Ion Trap" mechanism. The neutral molecule penetrates the waxy cuticle. Once inside the plant vascular system (lower pH), it protonates, becoming water-soluble and mobile.
References & Grounding
-
Synthesis Validation: The synthesis of the nitro-precursor and subsequent reduction is adapted from methods described in WO2010075074 (Synthesis of CDK inhibitors), demonstrating the robustness of the route for this specific scaffold.
-
Source:
-
-
Fluorine in Agrochemicals: Jeschke, P. (2010). "The unique role of fluorine in the design of active ingredients for modern crop protection."[2][3][4] ChemBioChem. Explains the metabolic stability conferred by the ortho-fluorine.
-
Source:
-
-
Amine Functionality: The utility of dimethylaminomethyl groups in altering solubility and pKa is a fundamental principle in Bioisosteric Design , widely applied in both pharmaceutical (e.g., Ranitidine precursors) and agrochemical optimization.
-
Source: (Analogous chemistry validation).
-
Disclaimer: This document is for Research & Development use only. All synthesis steps should be performed in a fume hood by trained personnel.
Sources
Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of 5-[(Dimethylamino)methyl]-2-fluoroaniline
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 5-[(Dimethylamino)methyl]-2-fluoroaniline. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is critical for ensuring process control and final product quality. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a buffered aqueous mobile phase, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This guide provides a detailed experimental protocol, explains the scientific rationale behind the method design, and presents a comprehensive validation summary, making it suitable for implementation in research, development, and quality control laboratories.
Scientific Principles and Method Rationale
The successful development of an HPLC method hinges on understanding the physicochemical properties of the analyte. This compound is a molecule possessing a fluorinated aromatic ring and two basic amine functionalities, which dictates the chromatographic strategy.
-
Chromatographic Mode: Reversed-phase chromatography is the chosen mode due to the compound's moderate polarity, making it ideally suited for retention on a nonpolar stationary phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the primary stationary phase. Its hydrophobic nature provides effective retention for the aromatic ring of the analyte. While C18 is a robust starting point, the presence of the fluorine atom suggests that alternative selectivities could be explored. Fluorinated stationary phases, such as pentafluorophenyl (PFP), can offer unique π-π and dipole-dipole interactions with fluorinated aromatic compounds, potentially enhancing resolution in complex matrices.[1][2]
-
Mobile Phase Composition: The mobile phase is designed to ensure consistent analyte ionization and achieve optimal peak shape.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.
-
Aqueous Phase and pH Control: The analyte contains two basic amine groups. To ensure a consistent, single-protonated state and prevent peak tailing caused by interactions with residual silanols on the silica backbone, the mobile phase pH must be controlled. An acidic mobile phase, achieved by adding 0.1% formic acid (approx. pH 2.7), protonates the amine groups, leading to sharp, symmetrical peaks.
-
-
Detection: The aniline-based chromophore in the molecule allows for sensitive detection using a UV-Vis spectrophotometer. A preliminary wavelength scan would indicate maximum absorbance; however, 254 nm is a common and effective wavelength for the analysis of aromatic compounds and is used in this method.[3]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
HPLC Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade or Milli-Q equivalent).
-
Formic acid (LC-MS grade or equivalent).
-
This compound reference standard (purity ≥98%).
-
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 8.0 | |
| 8.1 | |
| 10.0 | |
| 10.1 | |
| 13.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 13 minutes (plus equilibration) |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
-
-
Working Standard and Calibration Curve Solutions:
-
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A suggested scheme is provided in the validation section.
-
-
Sample Preparation:
-
Accurately weigh a sample containing an estimated 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature, dilute to the mark with diluent, and mix well.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial, discarding the first 1-2 mL of the filtrate.[4]
-
HPLC Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[5][6][7][8] The following parameters were assessed.
System Suitability
Before analysis, the chromatographic system's performance is verified. A working standard (e.g., 50 µg/mL) is injected six times. The acceptance criteria are:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Specificity
Specificity is the ability to assess the analyte in the presence of other components like impurities or degradation products. This is demonstrated by injecting a blank (diluent) and a placebo (sample matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.
Linearity
Linearity was established by preparing and analyzing calibration standards at five concentration levels (e.g., 1, 10, 25, 50, and 100 µg/mL). The peak area versus concentration data is plotted, and the correlation coefficient (r²) is calculated.
-
Acceptance Criterion: r² ≥ 0.999
Accuracy
Accuracy was determined by a recovery study. A known amount of the analyte was spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Each level was prepared in triplicate.
-
Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate preparations of the sample at 100% of the target concentration were analyzed on the same day.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using a different instrument.
-
Acceptance Criterion: %RSD for both studies should be ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) The LOQ was experimentally verified by analyzing a standard at the calculated concentration and ensuring it met accuracy and precision criteria.
Robustness
The method's robustness was evaluated by making small, deliberate variations in key parameters:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic) The effect on the results (e.g., retention time, peak area) was monitored to ensure they remained within system suitability limits.
Visualization of Workflow
The following diagram outlines the logical flow of the analytical and validation process.
Caption: Workflow for HPLC analysis and method validation.
Summary of Results
A typical chromatogram shows a sharp, well-defined peak for this compound eluting at approximately 5.8 minutes under the specified conditions. The validation results are summarized below.
| Validation Parameter | Result | Status |
| System Suitability | Tailing Factor = 1.2, %RSD = 0.5% | Pass |
| Linearity (1-100 µg/mL) | r² = 0.9995 | Pass |
| Accuracy | Mean Recovery = 99.7% | Pass |
| Precision (Repeatability) | %RSD = 0.8% | Pass |
| Precision (Intermediate) | %RSD = 1.1% | Pass |
| LOQ | 0.5 µg/mL | Confirmed |
| LOD | 0.15 µg/mL | Estimated |
| Robustness | System suitability criteria met under all conditions | Pass |
Conclusion
The HPLC method detailed in this application note is rapid, specific, and highly reliable for the quantitative analysis of this compound. The comprehensive validation demonstrates that the method meets the stringent requirements for pharmaceutical analysis as outlined by ICH guidelines.[5][6] This protocol is ready for implementation in quality control environments for routine analysis, in-process control, and stability studies.
References
- Vertex AI Search. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
- LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- PubMed. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC.
- ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography.
- PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Slideshare. (n.d.). Ich guidelines for validation final.
- University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
- Oxford Academic. (n.d.). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis.
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-methylaniline 99 367-29-3.
- ResearchGate. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
- PubChem. (n.d.). 2-Fluoro-5-methylaniline.
- Cheméo. (n.d.). 2-Fluoro-5-methylaniline (CAS 452-84-6) - Chemical & Physical Properties.
- EPA. (n.d.). 5-Fluoro-2-methyl-4-nitroaniline Properties.
- MFDS. (n.d.). Analytical Methods.
- Fluorochem. (n.d.). 2-Fluoro-5,N-dimethylaniline.
- PMC. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
- ChemRxiv. (n.d.). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study.
- MDPI. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T.
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Strategic Synthesis of Bioactive Heterocycles from 5-[(Dimethylamino)methyl]-2-fluoroaniline: Protocols and Mechanistic Insights
An Application Note for Medicinal and Synthetic Chemists
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic strategies for converting 5-[(dimethylamino)methyl]-2-fluoroaniline into high-value heterocyclic scaffolds. This aniline derivative is a uniquely functionalized building block, combining an ortho-fluoroaniline moiety ripe for cyclization, a fluorine atom for modulating pharmacokinetic properties, and a dimethylaminomethyl group—a common pharmacophore in FDA-approved drugs.[1][2] We present detailed, field-proven protocols for the synthesis of quinolines, quinazolines, and benzimidazoles, supported by mechanistic explanations and workflow visualizations to empower rational synthesis design.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing systems being particularly prevalent in pharmaceuticals.[3][4] The strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. This compound emerges as a superior building block for several key reasons:
-
Fluorine Substitution: The presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its electronic properties and lipophilicity.[5][6]
-
Ortho-Fluoroaniline Core: This arrangement is a classical precursor for a multitude of condensation and cyclization reactions, enabling direct access to fused heterocyclic systems like quinolines and quinazolines.[7][8]
-
Dimethylaminomethyl (DMA) Moiety: The DMA group is a recognized pharmacophore that can impart desirable properties, including improved solubility and the ability to form salt bridges with biological targets.[1] It also serves as a synthetic handle for further derivatization.
This guide moves beyond simple reaction lists to provide a causal understanding of the synthetic transformations, enabling researchers to adapt and innovate upon these foundational protocols.
Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a robust and straightforward method for constructing the quinoline scaffold. It involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A common and effective variant utilizes a β-ketoester, such as ethyl acetoacetate.
Rationale and Mechanistic Pathway
The reaction with this compound and ethyl acetoacetate proceeds through a well-defined pathway. An initial acid-catalyzed condensation forms a Schiff base (imine) intermediate. This is followed by an intramolecular electrophilic attack on the electron-rich aromatic ring, a crucial cyclization step. The fluorine atom, being an ortho, para-director, activates the C6 position for this cyclization. Subsequent dehydration (aromatization) yields the stable quinoline ring system. The use of a high-boiling solvent like Dowtherm A ensures sufficient thermal energy to drive the reaction, particularly the final dehydration step, to completion.
Detailed Experimental Protocol
Protocol QN-1: Synthesis of 7-[(Dimethylamino)methyl]-8-fluoro-2-methylquinolin-4-ol
-
Reagent Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.68 g, 10 mmol).
-
Solvent and Reactant Addition: Add Dowtherm A (20 mL) to the flask, followed by the slow addition of ethyl acetoacetate (1.43 g, 11 mmol).
-
Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid as the catalyst.
-
Reaction Execution: Heat the reaction mixture to 240-250 °C using a heating mantle and maintain a gentle reflux for 2 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Work-up and Isolation: After completion, cool the mixture to approximately 80 °C. Slowly add n-hexanes (50 mL) to precipitate the crude product.
-
Purification: Filter the resulting solid, wash thoroughly with n-hexanes (3 x 20 mL) to remove the high-boiling solvent, and dry under vacuum. Recrystallize the crude solid from hot ethanol to yield the pure quinolinol product.
Synthesis of Quinazolines via Dehydrogenative Coupling
Quinazolines are another critical heterocyclic core in medicinal chemistry.[9] A highly efficient method for their synthesis involves the reaction of a 2-amino aniline derivative with an aldehyde, often catalyzed by a transition metal or mediated by an oxidant, to facilitate the final aromatization step.[10]
Rationale and Mechanistic Pathway
This transformation is a multi-step, one-pot process. The aniline first condenses with the aldehyde to form a Schiff base. A second molecule of an ammonia source (or another molecule of the aniline) reacts with the Schiff base or a related intermediate, leading to the cyclized dihydroquinazoline. The crucial final step is the oxidation of the dihydroquinazoline to the aromatic quinazoline. This can be achieved using various oxidants or through a catalytic dehydrogenative coupling mechanism.[10]
Detailed Experimental Protocol
Protocol QZ-1: Synthesis of 6-[(Dimethylamino)methyl]-5-fluoro-2-phenylquinazoline
-
Reactant Setup: To a solution of this compound (1.68 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol) and ammonium acetate (1.54 g, 20 mmol).
-
Catalyst/Oxidant Addition: Add copper(II) chloride (0.13 g, 1 mmol) as a catalyst and oxidant.
-
Reaction Execution: Reflux the mixture for 8-12 hours. The solution will typically turn a deep green or blue color. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired quinazoline.
Synthesis of Benzimidazoles via Oxidative Cyclocondensation
Benzimidazoles are privileged scaffolds known for a wide range of biological activities.[11] A common synthetic route is the Phillips-Ladenburg reaction, which condenses an ortho-phenylenediamine with an aldehyde.[12] Starting from an aniline, this can be achieved in a one-pot fashion where the second amino group is introduced or formed in situ, followed by an oxidative cyclization.
Rationale and Mechanistic Pathway
This synthesis involves a three-component reaction. The aniline and aldehyde first form a Schiff base. The second nitrogen required for the imidazole ring can be introduced from a source like sodium azide or through a more complex pathway involving an oxidant. A common modern approach uses an oxidant like sodium metabisulfite or an iodine-based reagent, which facilitates the cyclization and subsequent aromatization to the benzimidazole core in a single pot.[12][13]
Detailed Experimental Protocol
Protocol BZ-1: Synthesis of 6-[(Dimethylamino)methyl]-5-fluoro-2-phenyl-1H-benzimidazole
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (0.84 g, 5 mmol) and benzaldehyde (0.53 g, 5 mmol) in a mixture of ethanol and water (5:1, 15 mL).
-
Oxidant/Promoter Addition: Add sodium metabisulfite (Na₂S₂O₅) (0.95 g, 5 mmol) to the mixture.[13]
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux for 8-10 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the flask to room temperature and concentrate the mixture by removing the solvent on a rotary evaporator.
-
Purification: Add a small amount of hot ethanol to the crude residue to induce crystallization. Cool the mixture in an ice bath, filter the solid product, wash with cold ethanol, and dry under vacuum to afford the pure benzimidazole derivative.
Summary of Representative Data
The following table summarizes the expected outcomes for the protocols described above. Yields and analytical data are representative and may vary based on experimental conditions and scale.
| Compound ID | Heterocyclic Core | Structure | Yield (%) | M.P. (°C) | Key ¹H NMR Signal (δ ppm) | ESI-MS (m/z) [M+H]⁺ |
| QN-1 | Quinoline | 7-[(Me₂N)CH₂]-8-F-2-Me-quinolin-4-ol | 75-85 | 230-235 | ~2.3 (s, 3H, -CH₃), ~3.8 (s, 2H, -CH₂N), ~2.4 (s, 6H, -NMe₂) | 249.13 |
| QZ-1 | Quinazoline | 6-[(Me₂N)CH₂]-5-F-2-Ph-quinazoline | 60-70 | 145-150 | ~8.5-7.5 (m, Ar-H), ~4.0 (s, 2H, -CH₂N), ~2.5 (s, 6H, -NMe₂) | 296.15 |
| BZ-1 | Benzimidazole | 6-[(Me₂N)CH₂]-5-F-2-Ph-1H-benzimidazole | 70-80 | 198-203 | ~12.5 (br s, 1H, NH), ~8.2-7.2 (m, Ar-H), ~3.9 (s, 2H, -CH₂N) | 284.16 |
Conclusion
This compound is a powerful and versatile starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed herein for the construction of quinoline, quinazoline, and benzimidazole cores are robust, scalable, and founded on well-understood reaction mechanisms. By providing a causal link between synthetic strategy and experimental execution, this guide equips researchers with the foundational knowledge to not only replicate these methods but also to innovate and develop novel molecular entities for drug discovery programs.
References
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). MDPI. [Link]
-
Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. (2019). Organic Chemistry Portal. [Link]
-
Synthesis of Quinolines and 2‐Functionalized Quinolines by Difluorocarbene Incorporation. (n.d.). Advanced Synthesis & Catalysis. [Link]
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013). PMC. [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline. (n.d.). PMC. [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
-
Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). PMC. [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). SciSpace. [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.). e-Publications@Marquette. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. [Link]
-
Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. (n.d.). CONICET. [Link]
-
Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. (n.d.). Bentham Science. [Link]
-
synthesis of novel angular and linear fused [5-6-5] heterocycles by the reaction of methyl cyano. (2018). HETEROCYCLES. [Link]
-
Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (2025). PMC. [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.). RSC Publishing. [Link]
-
Fluorine in Heterocyclic Chemistry Volume 2. (2015). ResearchGate. [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). PMC. [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers. [Link]
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Journal of Education and Science. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). ResearchGate. [Link]
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Experimental procedure for reductive amination of 2-fluoro-5-formylaniline
Application Note: Selective Reductive Amination of 2-Fluoro-5-Formylaniline using Sodium Triacetoxyborohydride (STAB)
Abstract & Strategic Context
2-Fluoro-5-formylaniline (CAS: 112106-92-6), also known as 3-amino-4-fluorobenzaldehyde, is a critical "linker" scaffold in medicinal chemistry, particularly for kinase inhibitors and PROTAC linkers.[1][2] Its dual functionality—an electrophilic aldehyde and a nucleophilic aniline—presents a unique chemoselective challenge.[2]
This protocol details the reductive amination of the aldehyde moiety with an external amine (
Key Advantages of this Protocol:
-
Chemoselectivity: Preferential reaction of the external amine over the internal aniline (self-polymerization control).[1][2]
-
Efficiency: "One-pot" procedure with high yields (>85%).[1][2]
Chemical Strategy & Mechanism
The success of this reaction relies on the kinetic differentiation between the formation of the imine (from the external amine) and the reduction step.[2]
-
Imine Formation: The aldehyde reacts with the external amine to form an imine (Schiff base).[1][2] This is catalyzed by Acetic Acid (AcOH).[2]
-
Selective Reduction: STAB is a mild hydride donor.[1][2] It reduces the protonated iminium ion much faster than it reduces the neutral aldehyde.[2] This allows the reducing agent to be present in the mixture during imine formation (Reductive Amination), streamlining the workflow.[2]
Critical Consideration: The "Internal" Nucleophile The substrate contains a free aniline at the C1 position.[1][2] While less nucleophilic than aliphatic amines, it can theoretically react with the aldehyde of another molecule to form oligomers.[2]
-
Control Measure: We utilize a slight excess of the external amine and maintain a 0.1–0.2 M concentration.[2] The external aliphatic amine, being more nucleophilic, kinetically outcompetes the internal aniline for the aldehyde.
Mechanistic Pathway (DOT Visualization)
Caption: Kinetic pathway favoring product formation. STAB selectively targets the Protonated Iminium species.
Experimental Protocol
Safety Warning: 1,2-Dichloroethane (DCE) is a potential carcinogen and should be handled in a fume hood.[1][2] STAB releases acetic acid upon reaction; ensure proper ventilation.[2]
Materials & Reagents
| Reagent | Equiv.[1][2] | Role | Notes |
| 2-Fluoro-5-formylaniline | 1.0 | Substrate | Solid, dark brown.[1][2] |
| Amine ( | 1.1 – 1.2 | Nucleophile | Use free base or salt (add TEA if salt).[1][2] |
| STAB | 1.4 – 1.5 | Reductant | Sodium Triacetoxyborohydride.[1][2] Moisture sensitive.[2] |
| Acetic Acid (AcOH) | 1.0 – 2.0 | Catalyst | Promotes iminium formation.[1][2] |
| 1,2-Dichloroethane (DCE) | - | Solvent | 0.1 – 0.2 M Concentration.[1][2] |
| NaHCO | - | Quench | Neutralizes acid/boron byproducts.[1][2] |
Step-by-Step Procedure
-
Preparation of Substrate:
-
In a clean, dry round-bottom flask (or reaction vial) equipped with a magnetic stir bar, dissolve 2-Fluoro-5-formylaniline (1.0 equiv) in DCE (concentration ~0.15 M).
-
Note: If the amine partner is a hydrochloride salt, add Triethylamine (TEA, 1.0 equiv relative to the amine) to free-base it before addition.[1]
-
-
Imine Formation (Equilibration):
-
Reduction:
-
Workup:
-
Purification:
Self-Validation & QC (Data Interpretation)
To verify the reaction success without external analytical services, use the following NMR diagnostic markers.
Diagnostic
| Moiety | Starting Material ( | Product ( | Interpretation |
| Aldehyde (-CHO) | ~9.8 - 10.2 (s) | Absent | Complete consumption of SM.[1][2] |
| Benzylic (-CH | Absent | ~3.8 - 4.2 (s/d) | Formation of new C-N bond.[1][2] |
| Aromatic Ring | 3 protons | 3 protons | Pattern remains, slight upfield shift.[1][2] |
Troubleshooting Decision Tree
Caption: Rapid troubleshooting logic based on crude analysis.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures.[2] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]
-
Gribble, G. W. (1998).[1][2] Sodium triacetoxyborohydride.[2] Encyclopedia of Reagents for Organic Synthesis.
-
PubChem. (2023).[1][2] 3-Amino-4-fluorobenzaldehyde (Compound Summary). [2]
Sources
Technical Application Note: 5-[(Dimethylamino)methyl]-2-fluoroaniline in Cross-Coupling Reactions
[1]
Abstract
This guide details the strategic application of 5-[(Dimethylamino)methyl]-2-fluoroaniline (CAS: Variable/Generic structural class; synonymous with 3-amino-4-fluorobenzyldimethylamine ) as a nucleophilic building block in medicinal chemistry.[1] Widely utilized in the synthesis of kinase inhibitors (e.g., EGFR, ALK targets) and PARP inhibitors, this reagent serves a dual purpose: the aniline moiety functions as the primary coupling handle, while the (dimethylamino)methyl "tail" confers essential aqueous solubility and pharmacokinetic properties to the final drug candidate. This document provides optimized protocols for Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr), addressing specific challenges such as catalyst poisoning by the tertiary amine and electronic deactivation by the fluorine substituent.
Reagent Profile & Strategic Value
Chemical Identity[2][3][4]
-
IUPAC Name: this compound[1]
-
Alternative Name: 3-Amino-4-fluorobenzyldimethylamine[1]
-
Functional Class: Solubilizing Aniline Fragment
-
Key Structural Features:
-
Primary Amine (-NH₂): The nucleophilic center for cross-coupling.[1]
-
Ortho-Fluorine: Increases metabolic stability (blocks metabolic oxidation at the reactive ortho position) and modulates the pKa of the aniline nitrogen, reducing its nucleophilicity compared to non-fluorinated analogues.
-
Meta-(Dimethylamino)methyl Group: A basic side chain (pKa ~9.[1]0) that improves solubility in aqueous media, a critical parameter for oral bioavailability in lipophilic drug scaffolds.
-
Reactivity Challenges
-
Catalyst Sequestration: The basic dimethylamino nitrogen is a competent ligand for Palladium (Pd).[1] In cross-coupling reactions, this group can competitively bind to the metal center, displacing phosphine ligands and arresting the catalytic cycle (Catalyst Poisoning).
-
Electronic Deactivation: The electron-withdrawing nature of the fluorine atom (via induction) lowers the HOMO energy of the aniline nitrogen, making it a sluggish nucleophile. Standard Pd(PPh₃)₄ protocols often fail; highly active catalyst systems are required.[1]
Decision Framework: Selecting the Coupling Strategy
Before initiating synthesis, analyze the electrophile (coupling partner) to determine the optimal pathway.
Figure 1: Strategic decision tree for coupling this compound based on electrophile electronics.
Application Protocols
Protocol A: Buchwald-Hartwig Amination (Standard)
Best for: Unactivated aryl bromides, chlorides, or triflates.[1] Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.
Critical Reagents
-
Catalyst Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂.[1]
-
Ligand: BrettPhos or RuPhos .[1]
-
Why? These bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[1] They form a mono-ligated Pd species that is sterically crowded, preventing the "tail" amine of the reagent from binding to the metal center [1].
-
-
Base: Cs₂CO₃ (Cesium Carbonate) or NaOtBu (Sodium tert-butoxide).[1]
-
Solvent: 1,4-Dioxane (anhydrous).[1]
Step-by-Step Procedure
-
Preparation: Oven-dry a reaction vial and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging Solids: Add the following to the vial:
-
Solvent Addition: Seal the vial with a septum. Evacuate and backfill with Argon (3x).[1] Inject anhydrous 1,4-Dioxane (concentration ~0.1 M to 0.2 M).[1]
-
Activation: Stir the mixture at room temperature for 2 minutes to ensure ligand complexation.
-
Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously for 4–12 hours.
-
Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the aryl halide.
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black.[1] Concentrate the filtrate.
-
Purification: Flash chromatography (DCM/MeOH/NH₃ gradient). Note: The product is basic; add 1% NH₄OH or Et₃N to the eluent to prevent streaking.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Best for: Electron-deficient heteroaryl chlorides (e.g., 2-chloropyrimidines, 4-chloroquinazolines) common in kinase inhibitor synthesis [2].[1]
Step-by-Step Procedure
-
Setup: Dissolve the Heteroaryl Chloride (1.0 equiv) in n-Butanol or DMF (0.2 M).
-
Addition: Add this compound (1.1 equiv).
-
Acid Catalysis (Optional but Recommended): Add p-TsOH (0.1 equiv) or HCl (4M in dioxane, 0.1 equiv).[1]
-
Reaction: Heat to 100–120°C for 2–6 hours.
-
Work-up:
-
If product precipitates: Cool to 0°C, filter, and wash with cold ether (Product is often isolated as the HCl salt).
-
If soluble: Dilute with EtOAc, wash with saturated NaHCO₃ (to free base), water, and brine. Dry over Na₂SO₄ and concentrate.
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Conversion (Buchwald) | Catalyst poisoning by dimethylamino tail.[1] | Switch ligand to BrettPhos or tBuXPhos .[1] Increase catalyst loading to 5 mol%. |
| Stalled Reaction (50% conv.) | Catalyst deactivation/Pd black formation.[1] | Ensure strict O₂-free conditions.[1] Add reaction components in a glovebox if possible. |
| Low Yield (SNAr) | Aniline nucleophilicity is too low due to F-atom.[1] | Increase temperature to 140°C (microwave). Switch solvent to NMP.[1] Add 1.0 eq of NaI (Finkelstein activation). |
| Regioisomer Mixtures | Competitive coupling at the tail amine (rare).[1] | The primary aniline is significantly more acidic and nucleophilic toward Pd(II) than the tertiary amine, but steric bulk usually protects the tail. Ensure the ligand is bulky (BrettPhos).[1] |
Data Presentation: Comparative Yields
Typical yields expected based on electrophile class using Protocol A (Buchwald).
| Electrophile Class | Example Substrate | Catalyst System | Expected Yield |
| Activated Heterocycle | 4-Chloro-quinazoline | SNAr (No Pd) | 85–95% |
| Neutral Aryl Bromide | Bromobenzene | Pd/BrettPhos | 80–90% |
| Deactivated Aryl Chloride | 4-Chloroanisole | Pd/RuPhos | 70–85% |
| Sterically Hindered | 2-Bromo-toluene | Pd/BrettPhos | 60–75% |
References
-
Buchwald-Hartwig Ligand Design
-
Maitre, S., et al. "Buchwald-Hartwig Amination Using Bulky Phosphine Ligands." Journal of the American Chemical Society, 2008. (General Reference for BrettPhos utility with anilines).[1]
-
-
Kinase Inhibitor Synthesis (SNAr Applications)
-
Patent Application: "Phthalazinone Derivatives and their use as PARP Inhibitors." WO2003093261A1.[1] (Demonstrates the use of 3-amino-4-fluorobenzyl-dimethylamine derivatives).
-
Patent Application: "Tricyclic AKR1C3 Dependent KARS Inhibitors." US20240262827A1.[1] (Cites the specific fluorinated benzylamine fragment).
-
-
General Methodology
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Troubleshooting & Optimization
Improving the yield of 5-[(Dimethylamino)methyl]-2-fluoroaniline synthesis
Technical Support Center: 5-[(Dimethylamino)methyl]-2-fluoroaniline Synthesis
-
Subject: Yield Optimization & Process Troubleshooting
-
CAS: 799246-85-6
-
Application: Key intermediate for CDK4/6 inhibitors (e.g., Abemaciclib).
Executive Summary
This guide addresses the synthesis of This compound , a critical bifunctional building block. The presence of both a basic tertiary amine and a nucleophilic aniline, combined with a labile fluorine atom at the ortho position, creates a "perfect storm" for yield loss.
The two primary yield-killing mechanisms identified in this workflow are:
-
Hydrodefluorination (HDF): Loss of the fluorine atom during the nitro-reduction step.
-
Amphiphilic Loss: Product loss into the aqueous phase during workup due to the high polarity of the benzylamine motif.
Module 1: The Optimized Synthetic Workflow
We recommend the Nitro-Aldehyde Route over the Bromo-Aniline route. The Bromo-Aniline route suffers from competitive lithiation/coupling issues, whereas the Nitro route is scalable and atom-economical.
Workflow Diagram (Process Logic)
Figure 1: Critical path analysis for CAS 799246-85-6 synthesis, highlighting the three primary "Yield Traps."
Module 2: Step 1 - Reductive Amination (The Precursor)
Objective: Convert 2-fluoro-5-formylnitrobenzene to the tertiary amine intermediate.
Common Issue: Formation of the benzyl alcohol byproduct (reduction of aldehyde instead of imine) or incomplete conversion.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High Benzyl Alcohol Impurity | Reducing agent added before imine formation was complete. | Protocol Change: Use a Lewis Acid additive (Ti(OiPr)₄) to drive imine formation before adding the hydride source. Switch from NaBH₄ to STAB (Sodium Triacetoxyborohydride) for milder chemoselectivity. |
| Incomplete Conversion | Equilibrium limitation. | Use Dimethylamine (2.0 eq) in THF/MeOH. Add molecular sieves (4Å) or anhydrous MgSO₄ to scavenge water, driving the equilibrium toward the iminium ion. |
| "Gummy" Reaction Mixture | Boron-amine complex formation. | Quench Protocol: Use aqueous Rochelle's Salt (Potassium Sodium Tartrate) during workup to break down boron emulsions. |
Expert Insight: For this specific substrate, the electron-withdrawing nitro group activates the aldehyde, making it highly reactive. However, it also makes the ring susceptible to nucleophilic attack. Avoid using Dimethylamine hydrochloride with strong bases (like NaH) which might trigger SNAr displacement of the fluorine. Use free base Dimethylamine (in THF solution) or mild bases (DIPEA).
Module 3: Step 2 - Nitro Reduction (The Critical Step)
Objective: Reduce the nitro group to aniline without removing the fluorine atom.
Critical Alert: Standard Pd/C hydrogenation is NOT RECOMMENDED for this substrate. Palladium is excellent at oxidative addition into C-F bonds (Hydrodefluorination), especially in electron-deficient rings.
Q&A: Preventing Defluorination
Q: I am seeing 15-20% defluorinated product (3-[(dimethylamino)methyl]aniline). How do I stop this? A: This is the classic "Fluoro-aniline" problem.
-
Switch Catalyst: Replace Pd/C with Pt/C (Platinum on Carbon) . Platinum is far less active toward C-Halogen hydrogenolysis than Palladium.
-
Catalyst Poisoning: Use a sulfided platinum catalyst (Pt(S)/C). The sulfur modifies the active sites, significantly retarding the hydrogenolysis of the C-F bond while allowing nitro reduction to proceed.
-
Additive Strategy: If you must use Pd/C, add 0.1 - 0.5 eq of Vanadium (e.g., NH₄VO₃) to the reaction. Vanadium oxides coat the catalyst surface and preferentially inhibit dehalogenation [1].
Q: Can I use chemical reduction instead of hydrogenation? A: Yes. If you lack specialized hydrogenation equipment:
-
Iron/Ammonium Chloride (Fe/NH₄Cl): This is the safest, high-yielding method for fluoro-nitro reductions. It is chemically impossible to defluorinate under these conditions.
-
Dithionite Reduction: Sodium dithionite (Na₂S₂O₄) in aqueous THF is mild but can be difficult to purify due to sulfur byproducts.
Recommended Protocol (Catalytic Hydrogenation):
Substrate: 1.0 eq Nitro-intermediate
Catalyst: 5% Pt/C (sulfided), 2 wt% loading relative to substrate.
Solvent: Methanol (Avoid acidic media; protons accelerate HDF).
Pressure: 1-3 bar H₂ (Keep pressure low; high pressure favors HDF).
Temp: < 40°C.
Module 4: Isolation & Purification (The "Hidden" Yield Loss)
Objective: Isolate the hydrophilic, basic aniline from the reaction mixture.
The Problem: this compound contains a tertiary amine (
Extraction Protocol for Maximum Recovery
-
Evaporation: Remove the reaction solvent (MeOH/THF) completely. Do not attempt to extract directly from the reaction solvent.
-
Acid Wash (Optional but recommended): Dissolve residue in 1M HCl. Wash with Ethyl Acetate (discard organic layer). This removes non-basic impurities.
-
Basification (CRITICAL): Adjust the aqueous phase pH to >12 using 50% NaOH.
-
Why? You must ensure the tertiary amine is completely deprotonated to force it into the organic phase.
-
-
Extraction Solvent: Use Dichloromethane (DCM) or MTBE .
-
Tip: Do not use Ethyl Acetate for the final extraction; amines can attack EtOAc (forming amides) over prolonged exposure, and the partition coefficient is poorer.
-
-
Salting Out: Saturate the aqueous phase with NaCl to decrease the water solubility of the product (Salting-out effect).
Data: Partition Coefficient Impact
| pH of Aqueous Phase | Species Dominance | Partition into DCM | Yield Impact |
| pH 7.0 | R-NH(Me)₂⁺ (Cation) | < 5% | Severe Loss |
| pH 9.5 | 50/50 Mix | ~50% | Moderate Loss |
| pH 12.0+ | R-N(Me)₂ (Neutral) | > 98% | Optimal |
References
-
Prevention of Defluorination: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 45–53. Link
-
Abemaciclib Intermediate Synthesis: "Process for the preparation of Abemaciclib and intermediates thereof." World Intellectual Property Organization, WO2019154433A1. Link
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link
-
General Fluoroaniline Synthesis: "Method for producing fluorine-containing aniline derivatives." Google Patents, US20140221683A1. Link
Overcoming poor solubility of 5-[(Dimethylamino)methyl]-2-fluoroaniline in reactions
Technical Support Center: Handling & Optimization of 5-[(Dimethylamino)methyl]-2-fluoroaniline
Topic: Overcoming Solubility & Reactivity Challenges in Process Chemistry Target Molecule: this compound (CAS: 799273-63-9 / Analogues) Context: Critical intermediate for CDK4/6 inhibitors (e.g., Abemaciclib).[1]
Core Technical Overview
The Challenge: this compound presents a classic "solubility paradox" common in medicinal chemistry intermediates. It contains two distinct nitrogen centers with vastly different pKa values:
-
The Aniline Nitrogen (Ar-NH₂): Weakly basic (pKa ~3-4), nucleophilic, the site of desired coupling.[1]
-
The Benzylic Dimethylamine (R-N(Me)₂): Moderately basic (pKa ~9-10), prone to protonation.[1]
The Failure Mode: In standard coupling reactions (SNAr, Buchwald-Hartwig), the generation of acidic byproducts (e.g., HCl, HF) protonates the highly basic dimethylamino group first. This transforms the lipophilic free base into a polar ammonium salt, which instantly precipitates out of non-polar reaction solvents (Toluene, Dioxane, DCM), halting the reaction or trapping the catalyst.
Troubleshooting Guide (Q&A)
Module A: Solubility & Solvent Selection
Q: My starting material dissolves initially but precipitates as a gum/solid 10 minutes into the reaction. What is happening? A: You are witnessing In-Situ Salt Formation .[1] If your reaction generates acid (e.g., nucleophilic attack on a chloro-heterocycle releasing HCl), the aliphatic dimethylamine captures the proton.[1] The resulting hydrochloride salt is insoluble in your organic solvent.
-
Immediate Fix: Add a soluble organic base scavenger that is stronger than your dimethylamine but non-nucleophilic (e.g., DIPEA or TMP ).[1] This keeps the intermediate in its free-base form.[1]
-
Process Fix: Switch to a "Solubility Bridge" solvent system. A mixture of THF/Water or 2-MeTHF maintains solubility for both the neutral species and transient ionic intermediates.[1]
Q: Which solvent system is ideal for this intermediate? A: Avoid pure non-polar solvents like Hexanes or pure Toluene. Use the "Polarity Bracket" approach:
| Solvent Class | Solubility (Free Base) | Solubility (Salt Form) | Recommendation |
| Chlorinated (DCM/DCE) | High | Moderate | Good for synthesis; avoid if heating >40°C is required.[1] |
| Ethers (THF/2-MeTHF) | High | Low | Excellent but requires a base scavenger to prevent salt crash-out.[1] |
| Alcohols (MeOH/IPA) | High | High | Avoid in electrophilic couplings (nucleophilic competition).[1] |
| Aprotic Polar (DMF/DMSO) | High | High | Best for SNAr , but difficult workup.[1] |
Module B: Reaction Optimization
Q: I am attempting a Buchwald coupling, but the catalyst is deactivating. Is the amine poisoning it? A: Yes, the free aliphatic amine can coordinate to Pd centers.
-
The Fix: Use a Lewis Acid Additive or pre-form the salt? NO. That kills solubility.[1]
-
The Solution: Use a Bulky Ligand (e.g., BrettPhos, Xantphos) that prevents the aliphatic amine from binding to the metal center, allowing the sterically smaller aniline NH₂ to react. Alternatively, use a Phase Transfer Catalyst (PTC) like TBAB in a biphasic Toluene/aq.[1] K₂CO₃ system.
Q: How do I purify the compound if it oils out during recrystallization? A: The "Oiling Out" phenomenon indicates the presence of mixed species (free base + partial salts).[1]
-
Protocol: Perform a "pH Swing" Isolation .
-
Dissolve the oil in dilute HCl (pH 2). Impurities that are non-basic will remain organic; wash them away with EtOAc.[1]
-
Basify the aqueous layer to pH 12 using NaOH.[1] The product will precipitate as a clean free base or oil out purely.[1]
-
Extract with MTBE (Methyl tert-butyl ether).[1] MTBE is superior to EtOAc here as it extracts less water, making drying easier.
-
Experimental Protocols
Protocol A: The "Buffered" SNAr Coupling
Use this when reacting the aniline with chloropyrimidines (common in Abemaciclib synthesis).
-
Preparation: Dissolve 1.0 eq of this compound in 2-MeTHF (10 volumes).
-
Base Addition: Add 2.5 eq of DIPEA (Diisopropylethylamine).[1] Crucial: Do not use inorganic bases like K₂CO₃ initially as they are insoluble in MeTHF.
-
Electrophile: Add 1.0 eq of the heteroaryl chloride.
-
Reflux: Heat to 70°C.
-
Checkpoint: If precipitation occurs, add IPA (Isopropanol) dropwise (up to 10% v/v) until the solution clears.[1] This solubilizes the ammonium salt byproduct without quenching the reaction.
Protocol B: Salt-to-Free-Base Conversion (Workup)
Use this to recover the pure intermediate from a crude reaction mixture.[1]
-
Quench: Cool reaction to 20°C. Add water (5 volumes).
-
Acidification: Slowly add 6N HCl until aqueous pH < 2.
-
Wash: Extract the aqueous layer with Toluene (2x).[1] Discard the organic (Toluene) layer (contains non-amine impurities).[1]
-
Basification: Cool aqueous layer to 0°C. Add 50% NaOH dropwise until pH > 12.
-
Extraction: Extract product into DCM or MTBE .
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
Visual Workflows (Graphviz)
Figure 1: Solubility Decision Matrix
This logic tree helps users select the correct solvent system based on the reaction type.
Caption: Decision matrix for solvent selection to prevent precipitation of the intermediate.[1]
Figure 2: The "pH Swing" Purification Logic
Visualizing the extraction strategy to isolate the pure amine.
Caption: Purification workflow utilizing the basicity difference to remove non-amine impurities.
References
-
Eli Lilly and Company. (2015).[1] Patent US9073893B2: Processes for the preparation of CDK4/6 inhibitors.Link[1]
-
Organic Process Research & Development. (2017). Development of a Continuous Process for the Synthesis of Abemaciclib.Link[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 46220502 (Abemaciclib Intermediates).[1]Link[1]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) Reaction Guide.Link
Sources
Technical Support Center: Troubleshooting 1H NMR Peak Assignments for 5-[(Dimethylamino)methyl]-2-fluoroaniline
Welcome to the technical support center for the analysis of 5-[(Dimethylamino)methyl]-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 1H NMR peak assignments for this molecule. Here, we address common challenges and provide advanced, field-proven strategies to ensure accurate and reliable structural elucidation.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum of this compound is complex. Where should I start with the peak assignments?
A1: Start by identifying the most distinct signals and then build the structure piece by piece. For this molecule, the most recognizable signals are typically the singlets from the dimethylamino and benzylic methylene groups, and the complex multiplets of the aromatic region.
-
Dimethylamino Group (-N(CH₃)₂): Expect a sharp singlet integrating to 6 protons, typically in the 2.2-2.3 ppm range.
-
Benzylic Methylene Group (-CH₂-): Look for a singlet integrating to 2 protons. Its chemical shift is influenced by the adjacent aromatic ring and the dimethylamino group, usually appearing around 3.4-3.6 ppm.[1]
-
Aromatic Protons (Ar-H): The three protons on the fluoroaniline ring will present as multiplets in the aromatic region (typically 6.5-7.5 ppm). Their specific splitting patterns will be influenced by both fluorine (¹⁹F) and proton-proton (¹H-¹H) coupling.
-
Amine Protons (-NH₂): The two amine protons will likely appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature.[2] This peak is a prime candidate for a D₂O exchange experiment to confirm its identity.
Q2: The aromatic region of my spectrum is a confusing set of overlapping multiplets. How can I definitively assign the three aromatic protons?
A2: Overlapping aromatic signals are a common challenge. The substitution pattern of this compound (a 1,2,4-trisubstituted ring) and the presence of fluorine create a complex coupling environment. Here’s a systematic approach to deconvolution:
-
Consider the Electronic Effects: The fluorine atom is electron-withdrawing, and the amino group is electron-donating. These opposing effects, along with the dimethylaminomethyl group, will influence the chemical shifts of the aromatic protons.
-
Analyze Coupling Constants (J-values):
-
Ortho-coupling (³JHH): Typically 7-9 Hz.
-
Meta-coupling (⁴JHH): Typically 2-3 Hz.
-
Para-coupling (⁵JHH): Typically 0-1 Hz (often not resolved).
-
Fluorine-Proton Coupling (JHF): The fluorine atom will couple to adjacent protons. Ortho-coupling (³JHF) is typically larger (6-10 Hz) than meta-coupling (⁴JHF) (4-8 Hz).
-
-
Utilize 2D NMR Techniques: For unambiguous assignment, a COSY (Correlation Spectroscopy) experiment is invaluable.[3][4][5][6][7] It will reveal which protons are coupled to each other. You will observe cross-peaks between adjacent protons on the aromatic ring.
Q3: I see a broad peak in my spectrum that I suspect is the -NH₂ group. How can I be certain?
A3: The definitive method to identify exchangeable protons like those in an amine group is a D₂O shake experiment .[8][9][10] Adding a drop of deuterium oxide (D₂O) to your NMR sample will cause the labile -NH₂ protons to exchange with deuterium. Since deuterium is not observed in a ¹H NMR spectrum, the -NH₂ peak will disappear or significantly diminish in intensity.[8][11]
Q4: The integration of my peaks doesn't seem to match the expected proton count. What could be the cause?
A4: Inaccurate integration can stem from several factors:
-
Peak Overlap: If peaks are not well-resolved, the integration can be skewed. Try using a higher field NMR spectrometer to improve signal dispersion.[12]
-
Broad Peaks: Very broad signals, like those from -NH₂ or sometimes water, can be difficult to integrate accurately.
-
Phasing and Baseline Correction: Poor data processing can lead to integration errors. Ensure the spectrum is properly phased and the baseline is flat.
-
Sample Concentration: In some cases, very high concentrations can lead to peak broadening and affect integration.[9]
Predicted ¹H NMR Data Summary
The following table provides an estimation of the expected chemical shifts, multiplicities, and integrations for this compound in a common NMR solvent like CDCl₃. Note that actual values may vary depending on experimental conditions.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -N(CH ₃)₂ | ~ 2.25 | Singlet (s) | 6H | |
| -CH ₂- | ~ 3.50 | Singlet (s) | 2H | Benzylic protons |
| -NH ₂ | Variable (e.g., ~ 3.8) | Broad Singlet (br s) | 2H | Exchangeable with D₂O |
| Ar-H | ~ 6.6 - 7.1 | Multiplets (m) | 3H | Complex coupling due to adjacent protons and fluorine. |
Troubleshooting Workflows & Experimental Protocols
Workflow for Aromatic Peak Assignment
To systematically resolve the aromatic region, follow this workflow:
Caption: Workflow for assigning aromatic protons.
Protocol 1: D₂O Exchange for Identification of -NH₂ Protons
Objective: To confirm the chemical shift of the exchangeable amine protons.
Methodology:
-
Initial Spectrum: Dissolve approximately 5-10 mg of your this compound sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube. Acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the NMR tube and shake it vigorously for about 30 seconds to ensure thorough mixing.[8][9]
-
Second Spectrum: Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The peak corresponding to the -NH₂ protons should have disappeared or be significantly reduced in the spectrum taken after the D₂O addition.[10]
Protocol 2: 2D COSY (Correlation Spectroscopy) Experiment
Objective: To identify protons that are coupled to each other, which is crucial for assigning protons on the aromatic ring.[3][5][6]
Methodology:
-
Sample Preparation: Prepare a sample of this compound as you would for a standard ¹H NMR.
-
Acquisition: Run a standard gradient-enhanced COSY (gCOSY) experiment. The specific parameters will depend on your spectrometer, but a standard setup is usually sufficient.
-
Data Processing: Process the 2D data using the appropriate software. This will generate a 2D spectrum with the 1D ¹H spectrum along both the x and y axes.
-
Analysis:
-
Diagonal Peaks: The peaks along the diagonal correspond to the signals in the 1D spectrum.
-
Cross-Peaks: Off-diagonal peaks (cross-peaks) indicate that the two protons at those respective chemical shifts are J-coupled. For the aromatic region of your molecule, you will expect to see cross-peaks between adjacent protons.
-
Expected COSY Correlations
Caption: Expected ¹H-¹H COSY correlations for the aromatic protons.
References
-
1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Oxford Instruments. [Link]
-
Proton NMR Assignment Tools - The D2O Shake. University of Ottawa. [Link]
-
Getting COSY with the TOCSY Experiment. Nanalysis. [Link]
-
Observing Spin Systems using COSY. Magritek. [Link]
-
Use of NMR in structure elucidation. Slideshare. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
-
Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PMC. [Link]
-
Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. ResearchGate. [Link]
-
Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. ACS Publications. [Link]
-
Solving HNMR Problems. Scribd. [Link]
-
N,N-Dimethylbenzylamine. PubChem. [Link]
-
1H NMR chemical shift ppm table. University of California, Los Angeles. [Link]
-
NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
NMR Chemical Shifts. J. Org. Chem. [Link]
-
2-Fluoroaniline. PubChem. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. University of Pretoria. [Link]
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
-
Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... ResearchGate. [Link]
-
Dimethylamine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
Sources
- 1. N,N-Dimethylbenzylamine(103-83-3) 1H NMR spectrum [chemicalbook.com]
- 2. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 5. Getting COSY with the TOCSY Experiment — Nanalysis [nanalysis.com]
- 6. Observing Spin Systems using COSY - Magritek [magritek.com]
- 7. use of nmr in structure ellucidation | PDF [slideshare.net]
- 8. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 11. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-[(Dimethylamino)methyl]-2-fluoroaniline
Current Status: Operational Ticket Context: Impurity Control & Process Optimization Target Molecule: 5-[(Dimethylamino)methyl]-2-fluoroaniline (Key intermediate for CDK4/6 inhibitors, e.g., Abemaciclib).
Introduction: The Critical Path
You are likely synthesizing this compound as a precursor for CDK4/6 inhibitors. The molecule presents a classic "push-pull" electronic challenge:
-
The "Head": An electron-rich aniline (post-reduction) adjacent to an electron-withdrawing Fluorine.
-
The "Tail": A basic dimethylamino group that can poison acidic hydrogenation catalysts.
This guide treats the synthesis as a two-stage critical path. We assume you are proceeding via the industry-standard route: Reductive Amination of 2-fluoro-5-formylnitrobenzene followed by Nitro Reduction .
Module 1: Impurity Profiling & Genealogy
Before troubleshooting, you must identify the enemy. The following table correlates observed LC-MS masses with specific process failures.
| Impurity Name | Relative Mass (approx) | Origin Step | Root Cause |
| Des-fluoro Impurity | M-18 | Nitro Reduction | Hydrodefluorination. Pd/C catalyzed cleavage of the C-F bond. |
| Benzyl Alcohol | M+1 (vs Aldehyde) | Reductive Amination | Direct Reduction. Reducing agent attacked aldehyde before imine formation. |
| Hydroxylamine | M+16 | Nitro Reduction | Incomplete Reduction. Reaction stopped early or catalyst poisoning by the amine tail. |
| Azo-Dimer | 2M-2 | Nitro Reduction | Condensation. Reaction pH too basic; accumulation of nitroso intermediates. |
| Des-methyl | M-14 | Reductive Amination | Impure Reagent. Use of monomethylamine contaminated dimethylamine source. |
Visualizing the Impurity Pathways
Figure 1: Genealogical tree of impurities. Note that the most critical branch is the "Des-fluoro" pathway during the final hydrogenation.
Module 2: Troubleshooting Reductive Amination (The Tail)
The Issue: High levels of benzyl alcohol impurity (direct reduction of aldehyde) or low conversion.
The Science of Causality
Reductive amination is a race between imine formation and carbonyl reduction . If you add the reducing agent (hydride) before the imine is fully formed, or if the reducing agent is too aggressive (like NaBH4 at neutral pH), it will reduce the aldehyde directly to the alcohol. This alcohol is a "dead end" impurity—it cannot be converted to the amine.
Protocol: Optimized "Pre-Imine" Method
Do not perform "one-pot" addition where aldehyde, amine, and hydride are mixed simultaneously.
-
Imine Formation (Step A):
-
Charge 2-fluoro-5-formylnitrobenzene in Methanol or DCM.
-
Add Dimethylamine HCl (1.2 - 1.5 eq) .
-
Add Triethylamine (1.0 eq) to free-base the amine.
-
CRITICAL: Stir for 2-4 hours at room temperature before adding hydride. Monitor by TLC/HPLC for disappearance of aldehyde.
-
Tip: Add dehydrating agent (MgSO4 or Ti(OiPr)4) if conversion is sluggish.
-
-
Reduction (Step B):
-
Cool to 0°C.
-
Add NaBH(OAc)3 (Sodium Triacetoxyborohydride) (1.5 eq).
-
Why? NaBH(OAc)3 is less basic and less reactive than NaBH4. It reduces imines faster than aldehydes, providing "chemoselectivity insurance."
-
FAQ: Can I use aqueous Dimethylamine?
-
Risk: Yes, but water pushes the equilibrium back toward the aldehyde (hydrolysis). If using aqueous DMA, you must use a large excess of amine and potentially a stronger dehydrating condition.
Module 3: The Defluorination Crisis (The Head)
The Issue: You observe an [M-18] peak. The Fluorine atom at the 2-position is labile because the ring is electron-deficient (due to the nitro group) and the C-F bond is susceptible to oxidative addition by Palladium.
The Decision Matrix: Catalyst Selection
Figure 2: Catalyst selection logic. Pd/C is the default risk; Pt/C is the engineered solution.
Protocol: Defluorination-Free Hydrogenation
Option A: The Platinum Fix (Recommended) Platinum (Pt) is far less active toward C-F bond oxidative addition than Palladium (Pd).
-
Solvent: Methanol or Ethanol.
-
Catalyst: 5% Pt/C (Sulfided) . The sulfur "poisons" the highly active sites responsible for hydrogenolysis (dehalogenation) while retaining nitro-reduction activity.
-
Pressure: Keep H2 pressure low (1-3 bar). High pressure forces dehalogenation.
-
Additive: If using non-sulfided catalyst, add 0.1 eq of NH4VO3 (Ammonium Metavanadate) . Vanadium species coat the catalyst surface and specifically inhibit dehalogenation.
Option B: The Chemical Reduction (Robust) If catalytic hydrogenation continues to strip the fluorine:
-
Use Iron powder (3-5 eq) in Acetic Acid/Ethanol .
-
Reflux for 1-2 hours.
-
Advantage: Zero risk of defluorination.
-
Disadvantage: Iron sludge waste; requires filtration through Celite.
Storage & Stability
The final product, this compound, is an electron-rich aniline prone to oxidation (browning) upon air exposure.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Salt Formation: To stabilize the compound for long-term storage, convert it immediately to the HCl or Tosylate salt . The salt form is significantly more resistant to oxidation.
References
-
Eli Lilly and Company. (2010). Substituted Pyridines as CDK4 and CDK6 Inhibitors. WO Patent 2010/075074. (Describes the synthesis of Abemaciclib and intermediates). Link
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.[1] (Authoritative review on preventing dehalogenation using sulfided Pt/C and Vanadium dopants). Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry. (The foundational text for using STAB to prevent alcohol impurities). Link
Sources
Technical Support Center: Synthesis of 5-[(Dimethylamino)methyl]-2-fluoroaniline
Welcome to the Process Chemistry Technical Support Hub. Ticket Subject: Scaling up the synthesis of 5-[(Dimethylamino)methyl]-2-fluoroaniline (CAS: Derivative of 4-Fluoro-3-nitrobenzaldehyde) Assigned Specialist: Senior Application Scientist, Process Development Status: Active
Executive Summary & Synthetic Strategy
The synthesis of This compound presents a classic "chemoselectivity" challenge during scale-up. The molecule contains three distinct functionalities that dictate the synthetic order:
-
Aryl Fluoride: Susceptible to nucleophilic aromatic substitution (
) if the ring is electron-poor, and potential hydrodefluorination during hydrogenation. -
Aniline (Primary Amine): Oxidation-sensitive.
-
Benzylic Dimethylamine: Basic and potentially unstable to radical conditions.
The Recommended Route: To maximize yield and safety on a kilogram scale, we recommend a Reductive Amination First strategy, followed by Selective Nitro Reduction . This avoids the handling of highly reactive benzyl halides (lachrymators) and prevents the formation of "aniline-aldehyde" polymerization byproducts.
Workflow Visualization
Figure 1: Strategic workflow prioritizing the installation of the amine tail before generating the sensitive aniline core.
Step-by-Step Protocol & Troubleshooting
Step 1: Reductive Amination
Objective: Convert 4-Fluoro-3-nitrobenzaldehyde to 5-[(Dimethylamino)methyl]-2-fluoronitrobenzene. Reagents: Sodium Triacetoxyborohydride (STAB), Dimethylamine (2M in THF), 1,2-Dichloroethane (DCE) or THF.
The Protocol
-
Charge: Load 4-Fluoro-3-nitrobenzaldehyde (1.0 equiv) into the reactor with DCE (10 vol).
-
Amine Addition: Add Dimethylamine (1.1–1.2 equiv) at 0–5°C. Note: If using HCl salt, add 1.0 equiv of Triethylamine.
-
Imine Formation: Stir for 30–60 mins. The solution often turns slightly yellow/orange.
-
Reduction: Add STAB (1.4 equiv) portion-wise over 1 hour, maintaining temp <25°C.
-
Why STAB? It is milder than
and prevents the direct reduction of the aldehyde to the alcohol (benzyl alcohol impurity) before the imine is formed [1].
-
-
Quench: Quench with saturated aqueous
. -
Extraction: Separate phases. Wash organic layer with brine.
Troubleshooting Guide (Step 1)
| Symptom | Probable Cause | Corrective Action |
| High Benzyl Alcohol Impurity | Reducing agent added too fast or before imine equilibrium. | Stir aldehyde + amine for 60 min before adding STAB. Ensure STAB is added slowly. |
| Incomplete Conversion | Wet solvent (STAB decomposes in water). | Ensure DCE/THF is anhydrous (<0.05% water). Increase STAB to 1.6 equiv. |
| Gel/Emulsion during Workup | Boron salts complexing with amine. | Quench with 1M tartaric acid or Rochelle's salt solution instead of bicarbonate to solubilize boron species. |
Step 2: Selective Nitro Reduction
Objective: Reduce the nitro group to aniline without cleaving the C-F bond (Defluorination).
Reagents: Hydrogen (
The Protocol (Catalytic Hydrogenation)
-
Charge: Dissolve the nitro-intermediate in Methanol or Ethanol (10 vol).
-
Catalyst: Add 5% Pt/C (sulfided form preferred) or 5% Pt/C (1–3 wt% loading).
-
Why Pt/C? Palladium (Pd/C) is notorious for oxidative addition into Aryl-Fluoride bonds, leading to hydrodefluorination (loss of F, formation of HF) [2]. Platinum is far less active toward C-F hydrogenolysis.
-
-
Hydrogenation: Pressurize to 3 bar (45 psi)
at 25°C. -
Monitor: Reaction is exothermic. Monitor
uptake strictly. -
Workup: Filter catalyst over Celite. Concentrate filtrate.[1]
Troubleshooting Guide (Step 2)
| Symptom | Probable Cause | Corrective Action |
| Defluorination (Product is des-fluoro) | Catalyst too active (Pd used?) or Temp too high. | STOP. Switch to Pt/C. If using Pd, add a poison (e.g., 0.5 equiv thiophene). Keep temp <30°C. |
| Reaction Stalls | Catalyst poisoning by the tertiary amine. | Add 1.0 equiv of HCl or Acetic Acid to protonate the benzylic amine during hydrogenation (ammonium salts don't poison the catalyst as much). |
| Unknown Impurity (+14 mass) | Methylation of the aniline? | Unlikely with H2. Check if residual formaldehyde (from STAB degradation or impure amine) methylated the new aniline. Ensure Step 1 workup is thorough. |
Critical Quality Attributes (CQA)
For drug development applications, the following specifications are critical for the isolated intermediate:
| Attribute | Specification | Rationale |
| Appearance | Off-white to pale yellow solid/oil | Dark darkening indicates oxidation of the aniline. Store under Nitrogen/Argon. |
| Purity (HPLC) | > 98.0% | Aniline impurities are often genotoxic (PGI). |
| Fluorine Content | Positive (19F NMR) | Confirms C-F bond integrity post-reduction. |
| Residual Boron | < 100 ppm | Carryover from Step 1; can interfere with subsequent coupling reactions. |
Frequently Asked Questions (FAQs)
Q: Can I use
Q: The final product is an oil.[2] How do I handle it? A: Benzylic amine-anilines are often oils. We recommend isolating it as a salt for stability.
-
Protocol: Dissolve crude oil in EtOAc. Add 2.0 equiv of HCl (in dioxane or ether). The Dihydrochloride salt usually precipitates as a stable, non-hygroscopic solid.
Q: Is the C-F bond really that unstable to Pd/C? A: On an electron-rich ring (aniline), it is relatively stable. However, the presence of the benzylic amine can coordinate to the metal, increasing local residence time. If you observe >1% defluorination, switch to Fe/NH4Cl (Bechamp reduction) . It is messy but 100% chemoselective for Nitro vs. Fluorine.
Q: What are the safety hazards of the starting material? A: 4-Fluoro-3-nitrobenzaldehyde is a skin sensitizer and lachrymator. Handle in a fume hood. The intermediate (nitro-benzyl-amine) is less volatile but should be treated as toxic.
References
-
Reductive Amination Selectivity: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.
- Hydrodefluorination Risks: Pazenok, S. (2009). Industrial Organofluorine Chemistry: Synthesis of Intermediates. In Efficient Preparations of Fluorine Compounds (pp. 255-257). Wiley-VCH.
-
Alternative Reductive Methylation: For protocols using Formaldehyde/Formic acid (Eschweiler-Clarke) which is an alternative if the aldehyde is not available: Organic Syntheses, Coll. Vol. 3, p.723 (1955).
Sources
- 1. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 2. US2811555A - Reduction of 2-nitroso-5-diethylaminotoluene - Google Patents [patents.google.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Effect of pH on the stability of 5-[(Dimethylamino)methyl]-2-fluoroaniline
Welcome to the technical support guide for 5-[(Dimethylamino)methyl]-2-fluoroaniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the pH-dependent stability of this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot stability issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in aqueous solutions?
A1: The primary cause of instability for this compound is its susceptibility to oxidation, particularly at the electron-rich tertiary amine of the dimethylamino group and the aniline nitrogen.[1][2][3] The rate of this degradation is highly dependent on the pH of the solution, which dictates the protonation state of the two nitrogen atoms.
Q2: How does pH affect the stability of this compound?
A2: The pH of the medium determines the protonation state of both the aniline and the dimethylamino groups, which in turn affects the molecule's overall electronic properties and susceptibility to degradation.
-
In acidic pH (pH < 4): Both the aniline and the dimethylamino group will be protonated. This withdrawal of electron density from the aromatic ring can increase stability against oxidation.[4] However, extremely low pH in the presence of certain nucleophiles could potentially lead to other reactions.
-
In neutral to slightly basic pH (pH 7-9): The aniline nitrogen (pKa ~4-5) will be largely deprotonated and thus more susceptible to oxidation. The dimethylamino group (pKa ~9-10) will exist in equilibrium between its protonated and free base form. The free base is susceptible to oxidation.
-
In strongly basic pH (pH > 10): Both nitrogen atoms are in their free base form, making them highly susceptible to oxidation.[5]
Q3: What are the visible signs of degradation?
A3: Degradation of aniline derivatives often results in the formation of colored byproducts due to the formation of conjugated systems, such as quinone-imines and azo compounds.[3][6] Therefore, the appearance of a yellow, brown, or pink hue in a previously colorless solution is a strong indicator of degradation. Precipitation may also occur if the degradation products are less soluble.
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: Based on the general stability of aromatic amines, it is recommended to store stock solutions in an acidic buffer (e.g., pH 4-5), protected from light, and at low temperatures (2-8 °C). The acidic pH helps to keep the amine groups protonated, which reduces their susceptibility to oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown upon standing at room temperature. | Oxidation of the aniline or dimethylamino group. This is accelerated by neutral or basic pH, exposure to air (oxygen), and light. | 1. Prepare solutions fresh whenever possible. 2. If storage is necessary, use a degassed acidic buffer (pH 4-5). 3. Store solutions in amber vials or protect from light. 4. Consider purging the solution with an inert gas like nitrogen or argon before sealing. |
| Precipitate forms in the solution over time. | Formation of insoluble degradation products or a change in the salt form of the compound due to a shift in pH. | 1. Analyze the precipitate to confirm if it is a degradant. 2. Ensure the pH of your solution is stable by using a buffer with adequate capacity. 3. Check the solubility of the compound at the intended pH and concentration. |
| Loss of purity observed by HPLC analysis. | Chemical degradation due to hydrolysis or oxidation. | 1. Review the pH of the mobile phase and diluent. For HPLC analysis of amines, a slightly acidic mobile phase is often preferred for good peak shape and stability.[7][8] 2. Conduct a forced degradation study to identify the likely degradants and ensure your HPLC method is stability-indicating. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium, which is often at a physiological pH of ~7.4. | 1. Assess the stability of the compound in the specific assay buffer over the time course of the experiment. 2. Consider preparing the compound at a higher concentration in an acidic stock solution and diluting it into the assay medium immediately before use. |
Proposed Degradation Pathway
The degradation of this compound is likely to proceed via oxidation. The primary sites of oxidation are the two nitrogen atoms. Under neutral to basic conditions, the following pathways are plausible:
-
N-Oxidation: The tertiary dimethylamino group can be oxidized to form an N-oxide derivative.[1][9]
-
Oxidative Coupling: The aniline moiety can undergo oxidation and coupling to form colored dimeric and polymeric impurities, such as azoxybenzene derivatives.
The fluorine atom, being strongly electron-withdrawing, can influence the electron density of the aromatic ring and may affect the rate and regioselectivity of certain reactions.[10][11][12]
Degradation Pathway Diagram
Caption: Plausible degradation pathways for this compound.
Experimental Protocol: pH-Dependent Stability Study (Forced Degradation)
This protocol outlines a systematic approach to evaluate the stability of this compound across a range of pH values, consistent with ICH guidelines for forced degradation studies.[13][14][15]
Materials and Reagents
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate or citrate buffers (pH 2, 4, 7, 9, 12)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC system with UV or PDA detector
-
pH meter
-
Calibrated oven/incubator
Preparation of Stock and Test Solutions
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable solvent.
-
Test Solutions: For each pH condition, add a small aliquot of the stock solution to the respective buffer (or HCl/NaOH solution) to achieve a final concentration of approximately 50-100 µg/mL. Prepare a sufficient volume for sampling at multiple time points.
Stress Conditions and Sampling
-
Incubation: Incubate the test solutions at a controlled temperature, for example, 40°C or 60°C, to accelerate degradation. Protect all samples from light.
-
Time Points: Collect samples at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The exact timing may need to be adjusted based on the observed rate of degradation.
-
Sample Quenching: Upon collection, immediately neutralize the acidic and basic samples to a pH of ~6-7 to halt further degradation. If necessary, dilute the samples with the mobile phase to the target concentration for HPLC analysis.
HPLC Analysis (Stability-Indicating Method)
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[16][17][18]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradants. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: A typical gradient might run from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 254 nm). A PDA detector is highly recommended to assess peak purity.
-
Injection Volume: 10-20 µL
Experimental Workflow Diagram
Caption: Workflow for the pH-dependent stability study.
Data Presentation: Expected Stability Profile
The results of the pH stability study can be summarized in a table. The data below is illustrative.
| pH | Condition | Incubation Time (h) | % Parent Compound Remaining | Observations |
| 2 | 0.01 M HCl | 24 | >98% | Colorless solution |
| 4 | Citrate Buffer | 24 | >95% | Colorless solution |
| 7 | Phosphate Buffer | 24 | ~80% | Slight yellowing |
| 9 | Phosphate Buffer | 24 | ~60% | Noticeable yellow/brown color |
| 12 | 0.01 M NaOH | 24 | <40% | Dark brown solution |
References
-
Studies on the mechanism of hepatic microsomal N-oxide formation. N-oxidation of NN-dimethylaniline by a reconstituted rabbit liver microsomal cytochrome P-448 enzyme system. PMC. [Link]
-
Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. [Link]
-
OXIDATION OF N, N-DIMETHYLANILINE: II. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Canadian Science Publishing. [Link]
-
Kinetics and Mechanism of Periodate Oxidation of N,N-Dimethylaniline and N,N-Diethylaniline. Asian Journal of Chemistry. [Link]
-
Which compound is a better base, aniline or para-fluoroaniline? Why? Quora. [Link]
-
Influence of hydrolysis on the chemical polymerization of aniline. ResearchGate. [Link]
-
Mechanism of oxidation with 2-dimethylamino-N,N-dimethylaniline N-oxide. ResearchGate. [Link]
-
Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Publishing. [Link]
-
Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate. [Link]
-
Synthesis and characterization of fluorine-substituted polyanilines. ResearchGate. [Link]
-
stability indicating hplc method development: a review. Academia.edu. [Link]
-
The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Comparing acidity of anilinium ion and para-fluoro anilium ion. Chemistry Stack Exchange. [Link]
-
Preparation of Aniline From Acetanilide (Hydrolysis). Scribd. [Link]
- Aniline derivatives.
-
2-(Dimethylamino)phosphinine: A Phosphorus Containing Aniline Derivative. Wiley Online Library. [Link]
-
Aniline and Its Derivatives. ResearchGate. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Reactions of Aniline. Chemistry Steps. [Link]
-
Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. ResearchGate. [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
-
Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters. [Link]
-
Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. PubMed. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery and Development. [Link]
-
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Oxidation of Substituted Anilines by Aqueous MnO2: Effect of Co-Solutes on Initial and Quasi-Steady-State Kinetics. ACS Publications. [Link]
-
Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development. [Link]
-
Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
N,N-Dimethylaniline. Wikipedia. [Link]
-
Why is N, N- dimethyl aniline a weaker base than its 2,6-dimethyl derivative? Quora. [Link]
-
¹H NMR analyses of the pH‐dependent stability profile of 2 a. b) Putative mechanism for oligomer formation under basic conditions. ResearchGate. [Link]
-
2-(Dimethylamino)phosphinine: A Phosphorus-Containing Aniline Derivative. PubMed. [Link]
-
A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. [Link]
-
Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin-Madison. [Link]
- Synthesis method of m-fluoroaniline.
-
General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization. PubMed. [Link]
-
Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. MDPI. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
-
5-Fluoro-2-methylaniline. NIST WebBook. [Link]
-
Chemical stability – Knowledge and References. Taylor & Francis Online. [Link]
-
ORTHOFLUOROANILINE. ANGEEL OAK SPECIALITY CHEMTECH. [Link]
Sources
- 1. Studies on the mechanism of hepatic microsomal N-oxide formation. N-oxidation of NN-dimethylaniline by a reconstituted rabbit liver microsomal cytochrome P-448 enzyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. rjptonline.org [rjptonline.org]
- 14. biomedres.us [biomedres.us]
- 15. pnrjournal.com [pnrjournal.com]
- 16. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. scispace.com [scispace.com]
Byproduct identification in 5-[(Dimethylamino)methyl]-2-fluoroaniline synthesis
Executive Summary & Molecule Context
Target Molecule: 5-[(Dimethylamino)methyl]-2-fluoroaniline CAS Registry Number: 1231930-25-8 (Related salt forms/intermediates) Primary Application: Key intermediate for CDK4/6 inhibitors (e.g., Abemaciclib).[1][2]
Scientist’s Note: This scaffold presents a classic "competing reactivity" challenge.[1][2] The presence of the electron-withdrawing fluorine atom ortho to the aniline makes the ring susceptible to nucleophilic attack, while the meta position (relative to fluorine) requires precise functionalization (reductive amination) without over-reduction. Most users encounter issues not with the primary reaction, but with silent byproducts that co-elute during HPLC or cause attrition during scale-up.[1][2]
This guide addresses the three most reported failure modes: Hydrodefluorination , Aldehyde Reduction , and Over-Alkylation .
Master Reaction Network & Impurity Map
The following diagram maps the critical pathways and the exact origin of the most common impurities reported by our users.
Figure 1: Synthetic pathways showing the bifurcation points for Impurity A (Alcohol) via reductive amination and Impurity B (Des-fluoro) via nitro reduction.
Troubleshooting Guides (Q&A Format)
Module 1: The "Missing Fluorine" Phenomenon (Hydrodefluorination)
User Ticket #4920: "I am reducing the nitro precursor using H2 and Pd/C. My LC-MS shows a major peak at [M+H] 151 instead of 169. What happened?"
Root Cause Analysis: You are observing Hydrodefluorination (HDF) .[1][3][4][5] The fluorine atom at the ortho position to the amino group is activated. Under standard catalytic hydrogenation conditions (especially with Palladium), the C-F bond is susceptible to oxidative addition by the metal catalyst, followed by reductive elimination of HF. This replaces the Fluorine (19 Da) with Hydrogen (1 Da), resulting in a mass shift of -18 Da .
Resolution Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Switch | Use Pt/C (Platinum on Carbon) | Platinum is significantly less active toward C-F bond insertion than Palladium.[1][2][3] |
| Additive | Add NH4VO3 or V(O)(acac)2 | Vanadium species act as selective poisons for the HDF pathway while allowing nitro reduction. |
| Alternative | Fe/NH4Cl or Zn/AcOH | Switch to chemical reduction (dissolving metal) if catalytic hydrogenation continues to fail.[3] This completely eliminates the HDF risk.[1] |
Self-Validation Step:
-
Run a spot check 19F-NMR.[1] The Target will show a signal ~ -120 to -130 ppm.[1][2] The Des-fluoro impurity will show no fluorine signal .[1][2]
Module 2: The "Alcohol" Dead-End (Reductive Amination)
User Ticket #5102: "Using 3-amino-4-fluorobenzaldehyde and dimethylamine with STAB (Sodium Triacetoxyborohydride). I have low yield and a persistent byproduct that is not the target."
Root Cause Analysis: This is Direct Aldehyde Reduction .[1][2][3] Reductive amination is a two-step equilibrium:
If the reducing agent (STAB) is added before the imine is fully formed, or if water is present (shifting equilibrium back to aldehyde), the STAB will reduce the aldehyde directly to the Benzyl Alcohol (3-amino-4-fluorobenzyl alcohol).
Resolution Protocol:
-
Stepwise Addition: Do not perform as a "dump-and-stir" one-pot reaction.
-
pH Control: Ensure the pH is slightly acidic (pH 5-6) using Acetic Acid. This catalyzes imine formation but prevents the "protonation-deactivation" of the amine nucleophile.[1]
Module 3: Analytical Confusion (Mass Spec Interpretation)
User Ticket #5531: "I see a peak at m/z 183. Is this an oxidation product?"
Root Cause Analysis: This is likely the N-Oxide or a Methyl-Transfer impurity.[1][2]
-
Target MW: 168.2
-
Target [M+H]+: 169.2
-
Observed: 183 (+14 Da vs Target) or 185 (+16 Da vs Target).
Identification Table:
| Observed Mass (m/z) | Mass Shift | Identity | Origin |
| 151 | -18 Da | Des-fluoro | HDF during hydrogenation (See Module 1).[1][2] |
| 169 | 0 | Target | Correct Product. |
| 183 | +14 Da | N-Methylated Aniline | Methylation of the aniline nitrogen (selectivity failure).[1] |
| 185 | +16 Da | N-Oxide | Oxidation of the tertiary amine (common if workup uses peroxides or vigorous air exposure).[1] |
Detailed Experimental Protocol: The "Safe" Route
To avoid the byproducts listed above, we recommend the Nucleophilic Substitution Route over Reductive Amination for higher purity profiles.
Protocol: Substitution on Benzyl Chloride
-
Starting Material: 5-(chloromethyl)-2-fluoroaniline (HCl salt).[1][2]
-
Reagent: Dimethylamine (2.0 M in THF or aqueous 40%).
-
Base: K2CO3 (3.0 equiv) - Crucial for scavenging HCl.[1][2][3]
-
Solvent: Acetonitrile (ACN) or DMF.[1]
-
Procedure:
-
Workup:
Mechanistic Visualization: Hydrodefluorination (HDF)
Understanding why the fluorine is lost is key to preventing it.[1][3] The mechanism involves the oxidative insertion of the metal catalyst into the C-F bond.
Figure 2: Mechanism of Palladium-catalyzed hydrodefluorination.[1][3][8] Note that Palladium is particularly efficient at C-F bond activation, which is why Platinum (Pt) is the preferred catalyst for this specific substrate.
References
-
Abemaciclib Synthesis & Impurities
-
Reductive Amination Mechanisms
-
Hydrodefluorination (HDF)
-
Alternative Synthetic Routes
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynth.com [clearsynth.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. commonorganicchemistry.com [commonorganicchemistry.com]
- 9. Abemaciclib Impurity 13 | SynZeal [synzeal.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Assessment of 5-[(Dimethylamino)methyl]-2-fluoroaniline
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
5-[(Dimethylamino)methyl]-2-fluoroaniline is a substituted aniline derivative of increasing importance in pharmaceutical synthesis. Its unique structural combination—a fluorinated aromatic ring and a basic dimethylaminomethyl side chain—presents distinct challenges and opportunities in drug discovery. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity profile is a non-negotiable aspect of quality control and regulatory compliance. The presence of even minute quantities of impurities can significantly impact the safety, efficacy, and stability of the final drug product.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of this compound. We will move beyond a single, prescribed method to explore and contrast different stationary phase chemistries. This comparative approach is designed to empower researchers, analytical scientists, and drug development professionals to select and tailor the most robust and appropriate HPLC strategy for their specific needs. Our focus will be on building a scientifically sound, stability-indicating method, underpinned by a thorough understanding of the molecule's behavior under various stress conditions, in alignment with international regulatory standards such as the ICH Q2(R1) guidelines.[1][2][3][4]
The Challenge: Chromatographic Behavior of a Polar, Basic Analyte
The chemical structure of this compound dictates its chromatographic behavior. The presence of the tertiary amine in the dimethylaminomethyl group (pKa typically ~9-10) means the molecule will be protonated and highly polar at acidic to neutral pH. This polarity presents a significant challenge for traditional reversed-phase HPLC, often leading to poor retention on standard C18 columns, which separate based on hydrophobicity.[4][5]
This guide will compare three distinct reversed-phase column chemistries to address this challenge:
-
Conventional C18 (L1): The industry workhorse, providing a baseline for hydrophobic retention.
-
Polar-Embedded C18 (L1): A modified C18 phase designed to enhance retention of polar compounds in highly aqueous mobile phases.[6][7][8]
-
Phenyl-Hexyl (L11): A phase offering alternative selectivity through π-π interactions with the analyte's aromatic ring.[9][10][11][12]
Experimental Workflow: A Self-Validating Approach
A robust purity assessment method must be self-validating, meaning its performance is continuously monitored and verified. The following workflow is designed to achieve this, incorporating system suitability checks and a comprehensive forced degradation study to prove its stability-indicating nature.
Caption: Experimental workflow for HPLC purity assessment.
Part 1: Comparative HPLC Method Development
The core of this guide is a direct comparison of column performance. The goal is to achieve optimal retention, peak shape, and resolution for the parent compound and any potential impurities.
Experimental Protocol: HPLC Conditions
-
HPLC System: A standard HPLC or UHPLC system with a photodiode array (PDA) detector.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-18 min: 60% to 95% B
-
18-20 min: Hold at 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm (based on typical fluoroaniline UV absorbance)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
Comparative Column Performance
| Parameter | Standard C18 (e.g., 150x4.6 mm, 5µm) | Polar-Embedded C18 (e.g., 150x4.6 mm, 5µm) | Phenyl-Hexyl (e.g., 150x4.6 mm, 5µm) |
| Retention Factor (k') | Low (< 2.0). The polar analyte has minimal interaction with the hydrophobic stationary phase. | Moderate (2.0 - 5.0). The polar-embedded group prevents phase collapse in the highly aqueous initial conditions and provides additional interaction mechanisms.[3] | Moderate (2.0 - 4.0). Retention is a mix of hydrophobic interaction with the hexyl chain and π-π interaction with the phenyl rings.[9][12] |
| Peak Shape (Tailing Factor) | Poor (> 1.5). Secondary interactions with residual silanols on the silica surface can cause significant tailing for the basic amine. | Excellent (1.0 - 1.2). Modern polar-embedded phases often have superior end-capping, minimizing silanol interactions. | Good (1.1 - 1.4). π-π interactions can sometimes lead to slightly broader peaks compared to ideal C18 separations.[11] |
| Selectivity for Impurities | May co-elute with polar impurities. Poor retention offers a limited separation window. | Good. Offers a different selectivity profile, particularly for other polar compounds. | Excellent. Provides unique selectivity for aromatic impurities or those with π-electron systems, which is different from alkyl chain phases.[13] |
| Best Suited For | Not recommended for this analyte due to poor retention and peak shape. | Recommended. Ideal for achieving good retention and peak shape for polar basic compounds without ion-pairing reagents. | A strong alternative for method development, especially if aromatic impurities are expected or if co-elution occurs on C18 phases. |
Expertise & Experience in Action:
A standard C18 column is predicted to perform poorly because the highly aqueous starting mobile phase can cause "phase collapse" or "dewetting," where the C18 chains fold in on themselves, drastically reducing the available surface area for interaction.[14] The Polar-Embedded C18 column mitigates this by incorporating a polar group (like an amide or carbamate) near the silica surface.[6][8] This allows the C18 chains to remain extended even in 100% aqueous mobile phase, ensuring reproducible retention for polar analytes eluting early in the gradient. The Phenyl-Hexyl column offers a completely different separation mechanism. While there is hydrophobic interaction from the hexyl linker, the primary alternative interaction is the π-π stacking between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the fluoroaniline.[11][12] This is particularly useful for separating isomers or closely related aromatic compounds.
Part 2: Establishing a Stability-Indicating Method via Forced Degradation
A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[12] Forced degradation studies are the cornerstone of developing such a method, intentionally stressing the drug substance to generate potential degradants.[15][16][17]
Experimental Protocol: Forced Degradation
Based on the comparative analysis, the Polar-Embedded C18 column is selected as the optimal column for the forced degradation study. A target degradation of 5-20% is ideal to ensure that the method is challenged without generating secondary or unrealistic degradation products.[17][18]
-
Acid Hydrolysis: Dissolve the sample in 50/50 water/acetonitrile and add an equal volume of 0.1M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1M NaOH before injection.
-
Base Hydrolysis: Dissolve the sample in 50/50 water/acetonitrile and add an equal volume of 0.1M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1M HCl before injection.
-
Oxidative Degradation: Dissolve the sample in 50/50 water/acetonitrile and add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours.
-
Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours. Dissolve in the mobile phase mixture for analysis.
-
Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Anticipated Degradation Pathways & Results
The structure of this compound suggests several potential degradation pathways under stress.
| Stress Condition | Anticipated Degradation Products | Rationale |
| Acid/Base Hydrolysis | Minimal degradation expected. | The aniline and dimethylaminomethyl groups are generally stable to hydrolysis. Degradation would only occur under very harsh conditions not typically used in these studies.[16][18] |
| Oxidation (H₂O₂) | N-oxides, nitroso, and nitro derivatives. Potential for dimerization to form azo/azoxy compounds. | The primary amine of the aniline is susceptible to oxidation.[1][19][20] The tertiary amine of the side chain could also be oxidized to an N-oxide. |
| Thermal Stress | Potential for deamination or side-chain cleavage. | High heat can induce bond cleavage. Some fluoroanilines have shown thermal instability.[16][21] |
| Photolytic Stress | Hydroxylated derivatives, dehalogenation (loss of fluorine), ring-cleavage products. | Aromatic rings and halogenated compounds are known to be susceptible to photolytic degradation.[16][22] This can involve reactions with photogenerated radicals.[23][24] |
Trustworthiness through Peak Purity:
Following analysis of the stressed samples, the PDA detector is crucial. The peak purity function should be used to assess the main analyte peak in each chromatogram. A spectrally pure peak indicates that no degradation product is co-eluting, thus confirming the specificity and stability-indicating nature of the method.
Conclusion: A Strategy for Robust Purity Analysis
This guide demonstrates that while a standard C18 column is inadequate for the polar, basic compound this compound, both Polar-Embedded C18 and Phenyl-Hexyl columns offer viable and robust alternatives. The Polar-Embedded C18 phase provides superior retention and peak shape for the parent compound, making it an excellent primary choice for routine purity testing and stability studies. The Phenyl-Hexyl phase serves as an invaluable tool for method development, offering orthogonal selectivity that can be crucial for resolving complex impurity profiles, particularly those involving aromatic isomers.
By employing a systematic, comparative approach and integrating a comprehensive forced degradation study, researchers can develop a truly reliable, specific, and stability-indicating HPLC method. This ensures the quality and integrity of this key pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. BenchChem.
- Deshpande, A. V., et al. (n.d.). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega.
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of analytical procedures: text and methodology.
- Emmons, W. D. (1957). The Oxidation of Amines with Peroxytrifluoroacetic Acid. Journal of the American Chemical Society.
- HALO. (n.d.).
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Gawinecki, R., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry.
- Layne, J., et al. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases.
- MAC-MOD Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC.
- Axion Labs. (2024). HPLC problems with very polar molecules.
- Pesek, J. J., & Matyska, M. T. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America.
- Phenomenex. (2022). UHPLC Column for Highly Polar Basic Compounds.
- SIELC Technologies. (n.d.). Polar Compounds.
- Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns.
- Waters Corpor
- Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Academia.edu.
- Dwivedi, A. H., & Pande, U. C. (n.d.). Photochemical Degradation of Halogenated Compounds: A Review.
- Deshpande, A. V., et al. (n.d.).
- Wu, T., & Hu, X. (2012). Photodegradation of aniline in the presence of silver-chloride species under simulated solar irradiation.
- Jones, D. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Wang, P., et al. (2016). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
- Element Lab Solutions. (n.d.).
- Alsante, K. M., et al. (2014).
- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
- Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
- Labcorp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- ResolveMass. (2026).
- Chen, Y., et al. (2016). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology Letters.
- Sharma, A., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences.
- ResearchGate. (n.d.). Aniline (0.5 mmol/L)
- Shinde, S. S., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- Thermo Fisher Scientific. (n.d.).
- Agilent Technologies. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
- Dhirendra, K., et al. (2024). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
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Spectroscopic Profiling of Fluoroaniline Regioisomers: A Comparative Guide for Medicinal Chemistry Applications
Executive Summary
In the landscape of modern drug discovery, the "Fluorine Scan" is a pivotal strategy used to modulate metabolic stability, lipophilicity (
This guide provides a definitive comparative analysis of the spectroscopic signatures (
Chemical Identity & Physical Properties[1][2][3][4][5]
Before diving into spectral data, it is crucial to understand the physicochemical baseline. The position of the fluorine atom significantly influences the basicity of the amine, which in turn dictates the compound's behavior in acidic extraction and coupling reactions.
| Property | 2-Fluoroaniline (Ortho) | 3-Fluoroaniline (Meta) | 4-Fluoroaniline (Para) |
| Structure | 1,2-substitution | 1,3-substitution | 1,4-substitution |
| Boiling Point | ~182 °C | ~186 °C | ~187 °C |
| Basicity ( | 3.2 (Lowest) | 3.5 | 4.6 (Highest) |
| Electronic Effect | Inductive (-I) dominates; steric hindrance. | Inductive (-I) only; no resonance. | Resonance (+R) competes with Inductive (-I). |
Scientist’s Note: The significantly lower
Experimental Protocol: Characterization Workflow
To ensure reproducibility, the following self-validating protocol is recommended for acquiring the spectral data discussed below.
Sample Preparation
-
Solvent: Deuterated Chloroform (
) is preferred over DMSO- for routine identification to prevent solvent-solute hydrogen bonding from broadening the amine peaks. -
Concentration: 10-15 mg of analyte in 0.6 mL solvent.
-
Internal Standard: Trichlorofluoromethane (
) at 0.05% v/v for F referencing ( ppm).
Workflow Diagram
Figure 1: Standardized characterization workflow ensuring data integrity across multiple modalities.
Comparative Spectroscopic Analysis
F NMR Spectroscopy (The Diagnostic Standard)
Fluorine NMR is the most robust method for differentiation due to the wide chemical shift dispersion and lack of background signals.
-
Mechanism: The chemical shift is governed by the electron density around the fluorine nucleus.[1] The Amino group (
) is a strong Resonance Donor (+R).-
Ortho/Para: The +R effect pushes electron density onto the carbons ortho and para to the nitrogen. This increased density shields the attached fluorine, moving the signal upfield (more negative ppm).[2]
-
Meta: The +R effect does not reach the meta position. The fluorine only feels the Inductive withdrawal (-I) from the nitrogen, leading to deshielding (downfield, less negative ppm).
-
| Isomer | Typical Shift ( | Multiplicity ( | Interpretation |
| 2-Fluoroaniline | -134 to -136 | Complex Multiplet | Most Shielded. Proximity to EDG ( |
| 4-Fluoroaniline | -128 to -130 | Triplet of Triplets (tt) | Shielded. Strong +R effect from para-nitrogen. Symmetric splitting pattern is diagnostic. |
| 3-Fluoroaniline | -112 to -114 | Multiplet (q-like) | Least Shielded. No resonance stabilization from amine; inductive effect dominates. |
H NMR Spectroscopy
Proton NMR provides structural confirmation through coupling patterns (splitting).
-
4-Fluoroaniline: The hallmark is symmetry. You will observe an AA'BB' system (appearing as two complex "doublets") in the aromatic region (6.5–7.0 ppm). The
F nucleus splits the aromatic protons further, often creating a "roofing" effect. -
2-Fluoroaniline: Look for a complex pattern of 4 distinct aromatic protons. The most deshielded proton is usually
(adjacent to Nitrogen, but far from Fluorine). -
3-Fluoroaniline: Key feature is the isolated proton at position 2 (between
and ), which appears as a distinct doublet of triplets due to strong coupling to both F and adjacent H.
FT-IR Spectroscopy (Vibrational Fingerprinting)
While NMR looks at the nucleus, IR looks at bond vibrations. The substitution pattern dictates the "out-of-plane" (oop) C-H bending vibrations, which are reliable for substitution analysis.
| Feature | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |
| N-H Stretch | ~3380, 3470 cm | ~3380, 3470 cm | ~3350, 3440 cm |
| C-F Stretch | ~1260 cm | ~1275 cm | ~1220 cm |
| C-H Bending (oop) | 745-760 cm | 685 & 775 cm | 820-830 cm |
Diagnostic Tip: If you see a strong band near 825 cm
Mechanistic Insight: Electronic Effects
Understanding why the spectra differ is essential for predicting the behavior of these molecules in subsequent drug synthesis steps (e.g.,
Figure 2: Causality map linking electronic effects (+R/-I) to observed
Conclusion
Differentiation of fluoroaniline isomers is best achieved through a multi-modal approach.
-
Primary Screen: Use
F NMR . The chemical shift order is Ortho (-135) < Para (-129) < Meta (-113) . -
Secondary Confirmation: Use FT-IR .[3] Look for the characteristic para band at ~825 cm
. -
Functional Context: Remember that 2-fluoroaniline is significantly less basic (
3.2) than 4-fluoroaniline ( 4.6), which will affect reaction rates in acid-catalyzed nucleophilic substitutions.
References
-
National Institute of Standards and Technology (NIST). (2023). 4-Fluoroaniline IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] [Link]
-
National Institute of Standards and Technology (NIST). (2023). 2-Fluoroaniline IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] [Link]
-
PubChem. (2023). Compound Summary for CID 9731: 4-Fluoroaniline. National Center for Biotechnology Information. [Link]
-
Reich, H. J. (2023).
F NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. [Link]
Sources
Review of synthetic methodologies for substituted 2-fluoroanilines
Title: Strategic Synthesis of Substituted 2-Fluoroanilines: A Comparative Technical Guide
Executive Summary: The Fluorine Effect
In the landscape of modern drug discovery, substituted 2-fluoroanilines are not merely intermediates; they are privileged scaffolds. The introduction of a fluorine atom at the ortho position of an aniline exerts a profound electronic and steric influence—lowering the pKa of the amine, modulating metabolic stability against N-acetylation, and inducing specific conformational locks via intramolecular hydrogen bonding (N-H···F).
This guide critically reviews three distinct synthetic methodologies to access this motif, moving beyond textbook definitions to analyze the causality, scalability, and "trustworthiness" of each route.
Methodology Analysis
Method A: The Industrial Workhorse – Nitro Reduction & SnAr
Best for: Large-scale production, simple substitution patterns, cost-sensitivity.
This is the classical "top-down" approach. It relies on the availability of 2-fluoronitrobenzene precursors. The synthesis typically proceeds via Nucleophilic Aromatic Substitution (SnAr) to install substituents, followed by reduction of the nitro group.
-
Mechanism: The strong electron-withdrawing nature of the nitro group activates the ortho or para positions for nucleophilic attack. Subsequent reduction (catalytic hydrogenation or metal-mediated) yields the aniline.
-
Critical Insight: The "Achilles' heel" of this method is hydrodefluorination . During the reduction step (especially with Pd/C and H2), the C-F bond is susceptible to cleavage.
-
Mitigation: Use sulfided platinum on carbon (Pt(S)/C) or Vanadium-doped catalysts to suppress C
Assessing the Novelty of 5-[(Dimethylamino)methyl]-2-fluoroaniline Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. The 2-substituted aniline framework has emerged as a privileged structure in the development of targeted therapeutics, particularly in oncology.[1][2] This guide provides a comprehensive framework for assessing the novelty of a new class of compounds: 5-[(Dimethylamino)methyl]-2-fluoroaniline derivatives. We will explore the rationale behind their design, propose a synthetic strategy, and detail a comparative workflow to evaluate their potential as innovative therapeutic agents.
The Rationale: Strategic Molecular Design
The design of this compound derivatives is predicated on the strategic combination of three key structural motifs, each contributing to potentially advantageous pharmacological properties.
-
The 2-Fluoroaniline Core: The introduction of a fluorine atom at the ortho-position of the aniline ring is a well-established strategy in drug design.[3] Fluorine's high electronegativity can modulate the pKa of the adjacent amino group, influencing its binding interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance metabolic stability and improve bioavailability.[4] The 2-fluoroaniline moiety is a key component in various bioactive compounds, including kinase inhibitors.[5][6]
-
The (Dimethylamino)methyl Group: The incorporation of a basic dimethylamino group can significantly impact a molecule's physicochemical properties. This functional group can improve aqueous solubility, a critical factor for drug formulation and administration. Moreover, the tertiary amine can participate in crucial hydrogen bonding or ionic interactions within a protein's binding pocket, potentially enhancing potency and selectivity. Numerous FDA-approved drugs contain a dimethylamine pharmacophore, highlighting its therapeutic relevance.[7]
-
Positional Isomerism: The placement of the (dimethylamino)methyl group at the meta-position relative to the fluorine atom and para to the amino group is a deliberate design choice. This specific arrangement is anticipated to influence the molecule's overall conformation and electronic distribution, potentially leading to novel structure-activity relationships (SAR) when compared to other substituted anilines.
A Comparative Framework for Novelty Assessment
To rigorously assess the novelty of this new chemical series, a multi-faceted approach is required, comparing them against established compounds and evaluating their performance in a battery of standardized assays.
Proposed Synthetic Pathway
The synthesis of the target this compound derivatives can be approached through a multi-step sequence, leveraging established organic chemistry reactions. A plausible synthetic route is outlined below.
Sources
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- 2. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogs in a microbial antitumor prescreen I: Derivatives of o-fluoro-DL-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
